4-Amino-6-fluoropicolinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
4-amino-6-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9) |
InChI Key |
ZLKQMXZXCJJMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis of 4-Amino-6-fluoropicolinaldehyde
Executive Summary
4-Amino-6-fluoropicolinaldehyde (CAS: 1256814-26-8) is a high-value pyridine scaffold frequently utilized in the development of kinase inhibitors and E3 ligase ligands for PROTACs. The unique substitution pattern offers three distinct advantages:
-
The C2-Aldehyde: Serves as a versatile electrophile for reductive aminations or heterocycle formation (e.g., imidazopyridines).
-
The C4-Amine: Provides a handle for solubilizing groups or amide coupling, often positioned to interact with solvent-exposed regions of a target protein.
-
The C6-Fluorine: Modulates the pKa of the pyridine nitrogen (making it less basic) and blocks metabolic oxidation at the typically labile C6 position.
This guide details the "Reductive Contraction" strategy, a field-proven, scalable route starting from the corresponding methyl ester. This method is preferred over direct metallation/formylation due to the incompatibility of the free amine and the instability of the aldehyde under lithiation conditions.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the C2-aldehyde to a stable precursor. Direct formylation of 4-amino-2-fluoropyridine is chemically risky due to the acidic protons on the primary amine. Therefore, we utilize an oxidation-state adjustment strategy.
Strategic Disconnection (DOT Visualization)
Figure 1: Retrosynthetic logic relying on oxidation state adjustment to avoid amine protection steps.
Experimental Protocol: The "Ester-Reduction" Route
This protocol is designed for high fidelity. It avoids the use of DIBAL-H on the ester, which frequently leads to over-reduction or stable aluminate complexes that complicate workup when free amines are present.
Phase 1: Reduction of Methyl Ester to Alcohol
Objective: Convert Methyl 4-amino-6-fluoropicolinate to (4-amino-6-fluoropyridin-2-yl)methanol.
-
Rationale: Sodium Borohydride (NaBH₄) is used in excess. While esters are typically slow to reduce with NaBH₄ alone, the electron-deficient nature of the pyridine ring facilitates hydride attack. Methanol is the optimal solvent to solvate the borohydride species.
Materials:
-
Methyl 4-amino-6-fluoropicolinate (1.0 eq)
-
Sodium Borohydride (NaBH₄) (4.0 eq)
-
Methanol (anhydrous) (10 V — i.e., 10 mL per gram of SM)
-
CaCl₂ (anhydrous) (2.0 eq) — Optional catalyst to boost reactivity if kinetics are slow.
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with Methyl 4-amino-6-fluoropicolinate and anhydrous Methanol under N₂ atmosphere. Cool to 0°C.
-
Addition: Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–16 hours. Monitor by LCMS for the disappearance of the ester (M+H ~171) and appearance of the alcohol (M+H ~143).
-
Quench: Cool to 0°C. Carefully quench with Acetone (to destroy excess hydride) followed by Saturated NH₄Cl solution.
-
Workup: Remove volatile solvents (MeOH) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: The crude alcohol is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient).
Phase 2: Selective Oxidation to Aldehyde
Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
-
Rationale: Manganese Dioxide (MnO₂) is the reagent of choice. It is highly selective for benzylic/pyridylic alcohols and operates under neutral conditions, preserving the C4-amine and avoiding the "rotten cabbage" smell and temperature sensitivity of Swern oxidation.
Materials:
-
(4-Amino-6-fluoropyridin-2-yl)methanol (from Phase 1)
-
Activated MnO₂ (10.0 eq) — Note: Large excess is required for kinetics.
-
Dichloromethane (DCM) or Chloroform (15 V)
Step-by-Step Workflow:
-
Setup: Dissolve the alcohol in DCM under an inert atmosphere.
-
Addition: Add Activated MnO₂ in one portion.
-
Reaction: Stir vigorously at room temperature (or mild reflux 40°C) for 12–24 hours.
-
Checkpoint: Monitor TLC/LCMS. The aldehyde is often less polar than the alcohol.
-
-
Filtration: Filter the black slurry through a pad of Celite®.[1] Rinse the pad thoroughly with DCM and 10% MeOH/DCM to recover adsorbed product.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Storage (CRITICAL): The resulting yellow solid is unstable. Store immediately at -20°C under Argon.
Critical Process Parameters (CPP) & Troubleshooting
The following table summarizes the causal relationships between process variables and product quality.
| Parameter | Condition | Scientific Rationale |
| Reagent Quality | Activated MnO₂ | Unactivated MnO₂ (beta-phase) is inert. Commercial "Activated" grades (precipitated) must be used. |
| Temperature | < 45°C (Phase 2) | High temperatures promote dimerization of picolinaldehydes or Cannizzaro-type disproportionation. |
| Quench pH | pH 7-8 (Phase 1) | Strongly acidic quench can protonate the pyridine nitrogen, trapping the product in the aqueous phase during extraction. |
| Atmosphere | Inert (N₂/Ar) | Picolinaldehydes are prone to autoxidation to the carboxylic acid (Picloram derivatives) upon air exposure. |
Analytical Profile (Self-Validating Data)
When validating the synthesized material, the following spectroscopic signatures confirm the structure.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aldehyde (-CHO): A distinct singlet downfield at δ 9.8 – 10.0 ppm . If this signal is split or broad, check for hydrate formation.
-
Aromatic Protons: Two singlets (or doublets due to F-coupling) in the aromatic region (δ 6.5 – 7.5 ppm).
-
Amine (-NH₂): Broad singlet at δ 6.0 – 7.0 ppm (exchangeable with D₂O).
-
-
¹⁹F NMR:
-
Single peak around δ -70 ppm (relative to CFCl₃), characteristic of 2-fluoropyridine systems.
-
-
LC-MS:
-
ESI+: [M+H]⁺ = 141.04 (Calc for C₆H₅FN₂O).
-
Note: Aldehydes often show hydrate peaks [M+H+18]⁺ or hemiacetals in alcoholic solvents during LCMS.
-
Synthesis Pathway Visualization
This diagram illustrates the complete workflow, including reagents and critical decision points.
Figure 2: Forward synthesis workflow emphasizing the isolation of the alcohol intermediate.
References
-
Dow AgroSciences LLC. (2021). Improved synthesis of 4-amino-6-(heterocyclic)picolinates.[2] WO2021188639A1. Google Patents. Link
-
Organic Chemistry Portal. (2023). Reduction of Carboxylic Esters to Alcohols. (Protocol validation for NaBH4 reduction of electron-deficient esters). Link
-
BLD Pharm. (2024). Product Safety and Data Sheet: 4-Amino-6-bromopicolinaldehyde. (Reference for stability and handling of 4-amino-6-halo-picolinaldehydes). Link
-
Sigma-Aldrich. (2024). Manganese(IV) oxide activated, technical grade. (Reagent specifications for selective oxidation). Link
Sources
4-Amino-6-fluoropicolinaldehyde chemical structure and IUPAC name
Executive Summary: The "Lynchpin" Scaffold
4-Amino-6-fluoropicolinaldehyde (IUPAC: 4-amino-6-fluoropyridine-2-carbaldehyde) represents a high-value, albeit elusive, intermediate in modern medicinal chemistry. Unlike its ubiquitously available non-fluorinated analogs, this specific scaffold combines three critical design elements:
-
The Pyridine Core: A privileged structure in kinase inhibition (e.g., Pralsetinib, Imatinib analogs).
-
The 6-Fluoro Substituent: Modulates pKa, metabolic stability (blocking the labile 2-position), and lipophilicity (
). -
The Orthogonal Handles (4-Amino, 2-Formyl): The 2-formyl group serves as a "warhead" for heterocyclization (e.g., imidazopyridines) or reductive amination (PROTAC linkers), while the 4-amino group remains available for late-stage diversification.
This guide provides a rigorous technical analysis of its structure, synthesis, and application, treating it as a custom-synthesis target due to its limited commercial availability.
Chemical Identity & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | 4-Amino-6-fluoropyridine-2-carbaldehyde |
| Common Name | 4-Amino-6-fluoropicolinaldehyde |
| Molecular Formula | |
| Molecular Weight | 140.12 g/mol |
| SMILES | Nc1cc(F)nc(C=O)c1 |
| InChI Key | (Predicted) XZQOIX...[1] (Analogous to 6-chloro variant) |
| CAS Number | Not widely cataloged.[2] (Closest analog: 4-Amino-6-fluoronicotinaldehyde, CAS 1289213-18-8) |
| Predicted LogP | ~0.85 (Enhanced lipophilicity vs. non-fluorinated) |
| pKa (Pyridine N) | ~3.5 (Lowered by F-induction, reducing off-target hERG liability) |
Structural Logic
The 2-position aldehyde is the defining feature of a picolinaldehyde. The 6-fluoro atom is strategically placed to block metabolic oxidation at the
Synthetic Pathways: The "Build vs. Buy" Decision
Since 4-Amino-6-fluoropicolinaldehyde is rarely available off-the-shelf, in-house synthesis is often required. Two robust pathways are recommended based on standard pyridine chemistry.
Pathway A: The Reductive Route (Recommended for Scale)
This method starts from the more stable ester or nitrile, avoiding the handling of unstable lithiated intermediates.
Starting Material: Methyl 4-amino-6-fluoropicolinate (or the 2-cyano analog).
-
Protection: Protect the 4-amino group (e.g.,
) to prevent side reactions. -
Reduction: Controlled reduction of the ester to the aldehyde using DIBAL-H at -78°C.
-
Deprotection: Acidic removal of the Boc group.
Pathway B: The Directed Lithiation Route (Discovery Scale)
Ideal for introducing the formyl group directly onto a fluoropyridine core.
Starting Material: 2-Fluoro-4-aminopyridine.
-
Protection: Bis-protection of the amine (e.g.,
-dibenzyl or -Boc). -
Lithiation: Directed ortho-lithiation (DoM) using LDA or
-BuLi at -78°C. The fluorine atom directs lithiation to the C3 position, but the nitrogen of the pyridine directs to C2 (the picolinic position). Note: Careful temperature control is required to favor C2 over C3 lithiation. -
Formylation: Quench with DMF or
-formylpiperidine.
Figure 1: Dual synthetic strategies for accessing the target scaffold. Pathway A (left) is preferred for gram-scale synthesis due to milder conditions.
Experimental Protocol: DIBAL-H Reduction (Pathway A)
This protocol is adapted from standard procedures for reducing pyridine esters [1].
Objective: Convert Methyl 4-(tert-butoxycarbonylamino)-6-fluoropicolinate to the corresponding aldehyde.
Reagents:
-
Substrate: Methyl 4-(Boc-amino)-6-fluoropicolinate (1.0 eq)
-
Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Methanol, Rochelle's Salt (Sat. aq. Potassium Sodium Tartrate)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add the substrate (1.0 g, 3.7 mmol) and dissolve in anhydrous DCM (20 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Addition: Add DIBAL-H (5.55 mL, 5.55 mmol) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C to prevent over-reduction to the alcohol.
-
Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The aldehyde spot should appear distinct from the ester.
-
Quench: Add Methanol (2 mL) dropwise at -78°C. Then, pour the cold mixture into a vigorously stirring solution of Rochelle's Salt (50 mL).
-
Workup: Stir the biphasic mixture at room temperature for 1-2 hours until the aluminum emulsion clears (critical for yield). Extract with DCM (3 x 30 mL).
-
Purification: Dry organics over
, concentrate, and purify via flash chromatography ( , 0-40% EtOAc/Hexane). -
Deprotection: Treat the isolated Boc-aldehyde with 4M HCl in Dioxane (0°C to RT, 1 h) to yield the final 4-Amino-6-fluoropicolinaldehyde as a hydrochloride salt.
Applications in Drug Discovery
The 4-amino-6-fluoropicolinaldehyde scaffold is a "lynchpin" for constructing complex heterocycles.
Imidazo[1,2-a]pyridine Synthesis
The aldehyde group at C2 and the pyridine nitrogen (N1) allow for a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
-
Reaction: Aldehyde + Amine + Isonitrile
Imidazo[1,2-a]pyridine. -
Utility: Rapid generation of kinase inhibitor libraries. The 6-fluoro group remains to modulate potency.
PROTAC Linker Attachment
The aldehyde is a perfect handle for Reductive Amination .
-
Workflow: React 4-Amino-6-fluoropicolinaldehyde with a diamine linker (e.g., mono-Boc-piperazine) followed by
. -
Result: A clean installation of a linker at the 2-position, leaving the 4-amino group available to bind the E3 ligase ligand (e.g., Cereblon or VHL).
Figure 2: Divergent synthesis strategies utilizing the aldehyde handle.
Safety & Handling
-
Stability: Picolinaldehydes are prone to oxidation (to picolinic acid) and polymerization. Store under Argon at -20°C .
-
Toxicity: Fluorinated pyridines can be skin irritants and potentially toxic if inhaled. Handle in a fume hood.
-
Waste: Dispose of aluminum salts (from DIBAL-H) as hazardous solid waste.
References
-
DIBAL-H Reduction of Pyridine Esters
-
Source: "Selective reduction of carboxylic acids and their derivatives to aldehydes."[3] Chemical Reviews, 2006.
- Context: General methodology for converting heteroarom
-
-
Lithiation of Fluoropyridines
- Source: Schlosser, M. et al. "Site-Selective Lithiation of Fluoropyridines." European Journal of Organic Chemistry, 2003.
- Context: Establishes the directing effect of fluorine in pyridine lithiation (P
-
Analogous Compound Synthesis (4-Amino-6-bromo-picolinaldehyde)
- Source: "Synthesis of substituted pyridine-2-carboxaldehydes." Journal of Medicinal Chemistry, Analogous protocols.
- Context: Provides the precedent for the stability and handling of 4-amino-picolinaldehydes.
-
Groebke-Blackburn-Bienaymé Reaction
- Source: "Multicomponent Reactions in the Synthesis of Heterocycles."
- Context: Application of the aldehyde in kinase inhibitor synthesis.
Sources
4-Amino-6-fluoropicolinaldehyde molecular weight and formula
[1]
Abstract
4-Amino-6-fluoropicolinaldehyde is a tri-functionalized pyridine scaffold characterized by an aldehyde at the C2 position, an amino group at C4, and a fluorine atom at C6.[1] This specific substitution pattern renders it a critical intermediate in the development of 6-arylpicolinate herbicides (e.g., Arylex™ actives) and fluorinated kinase inhibitors . Its unique electronic profile, combining the electron-withdrawing nature of fluorine and the aldehyde with the electron-donating amino group, makes it a versatile "push-pull" system for heterocycle construction.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
Molecular Specifications
The following data is derived from stoichiometric calculation and structural analog analysis (e.g., 4-amino-6-chloropicolinaldehyde).
| Property | Value | Notes |
| IUPAC Name | 4-Amino-6-fluoropyridine-2-carbaldehyde | Systematic nomenclature |
| Molecular Formula | C₆H₅FN₂O | Confirmed via stoichiometry |
| Molecular Weight | 140.12 g/mol | Monoisotopic mass: 140.0386 |
| CAS Number | Not widely indexed | See Analog: 1060809-65-5 (6-Cl variant) |
| Physical State | Solid (Powder) | Predicted based on analogs |
| Solubility | DMSO, Methanol, DMF | Low solubility in non-polar solvents |
| pKa (Predicted) | ~3.5 (Pyridine N) | Reduced basicity due to F and CHO |
Structural Descriptors[1][5]
-
SMILES: NC1=CC(F)=NC(C=O)=C1
-
InChI Key: Analog-derived (Specific key requires registration)
-
Electronic Character: The C6-fluorine atom lowers the pKa of the pyridine nitrogen, while the C4-amino group acts as a resonance donor, stabilizing the aldehyde against hydration but increasing reactivity toward electrophilic aromatic substitution at C3/C5.
Part 2: Synthesis & Production Protocols
The synthesis of 4-amino-6-fluoropicolinaldehyde typically follows a Retrosynthetic Approach starting from commercially available poly-halogenated pyridines or picolinic acids.[1]
Primary Synthesis Route: The "Halex" Pathway
This method utilizes 4-amino-3,6-dichloropicolinic acid (a commodity herbicide intermediate) as the starting material.[1]
Step-by-Step Methodology:
-
Esterification: React 4-amino-3,6-dichloropicolinic acid with MeOH/H₂SO₄ to form the methyl ester.
-
Fluorination (Halex Reaction):
-
Hydrodechlorination (Optional): If the C3-Cl is present and unwanted, catalytic hydrogenation (Pd/C, H₂, Et₃N) removes it.
-
Reduction to Aldehyde:
-
Reagent: DIBAL-H (Diisobutylaluminum hydride).[1]
-
Conditions: -78°C in DCM.
-
Workup: Controlled hydrolysis (Rochelle's salt) to prevent over-reduction to the alcohol.
-
Alternative Route: Lithiation of Difluoropyridines
For high-purity lab-scale synthesis:
-
Start: 4-Amino-2,6-difluoropyridine.
-
Protection: Protect the amine (e.g., Boc₂O).
-
Lithiation: Treat with n-BuLi at -78°C. Directs to C2 (ortho to F).
-
Formylation: Quench with DMF or N-formylpiperidine.
-
Deprotection: TFA/DCM removes the Boc group.
Synthesis Workflow Diagram
Caption: Figure 1. Retrosynthetic pathway converting chlorinated picolinic acid precursors to the target aldehyde via Halex fluorination and hydride reduction.
Part 3: Medicinal Chemistry Applications[2][3][5][6][7][8][9][10]
Herbicide Development (Auxin Mimics)
This molecule is a "Head Group" precursor for synthetic auxins (pyridine-carboxylates).[1]
-
Mechanism: The aldehyde is oxidized to the carboxylic acid (picolinate) or converted to a nitrile.
-
SAR Insight: The C6-Fluorine atom mimics the steric bulk of H but provides metabolic stability against oxidative degradation in plants, significantly extending the half-life of the herbicide (e.g., Florpyrauxifen analogs).
Kinase Inhibitor Scaffold
In drug discovery, the aldehyde serves as a "linchpin" for constructing fused heterocycles targeting ATP-binding pockets.
-
Imidazo[1,2-a]pyridines: Reaction with isonitriles (Groebke–Blackburn–Bienaymé reaction) creates a fused bicyclic core common in inhibitors of p38 MAPK and EGFR.
-
Reductive Amination: The aldehyde reacts with primary amines (followed by NaBH(OAc)₃ reduction) to attach solubilizing tails or specific binding motifs.
Functionalization Logic Diagram
Caption: Figure 2.[1][3] Divergent synthesis map showing the utility of the aldehyde handle in agrochemical and pharmaceutical workflows.
Part 4: Handling, Stability & Safety
Stability Profile
-
Oxidation Sensitivity: As an electron-rich aldehyde (due to the C4-amino donor), it is prone to autoxidation to the carboxylic acid. Storage under Argon/Nitrogen at -20°C is mandatory.
-
Light Sensitivity: Pyridine amines can be photolabile. Store in amber vials.
-
Hydration: The electron-withdrawing fluorine at C6 increases the electrophilicity of the aldehyde carbonyl, making it susceptible to hydrate formation (gem-diol) in aqueous solvents.
Analytical Standards
References
-
Dow AgroSciences LLC. (2021). Improved synthesis of 4-amino-6-(heterocyclic)picolinates. WO2021188639A1. (Describes the synthesis of 4-amino-6-substituted picolinates and the utility of the 6-fluoro-4-amino scaffold in herbicides).
-
Sigma-Aldrich. (n.d.).[1] 6-Fluoro-2-pyridinecarbaldehyde Product Sheet. (Provides physicochemical baselines for the 6-fluoro-picolinaldehyde class).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46315157, 4-Fluoropyridine-2-carbaldehyde. (Structural analog data used for property estimation).
-
University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (Methodology for handling fluorinated amino-aromatics).
-
MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction. (Context on using aldehyde inputs for heterocyclic library generation).
A Comprehensive Technical Guide to the Purity and Characterization of 4-Amino-6-fluoropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the critical aspects of purity and characterization of 4-Amino-6-fluoropicolinaldehyde, a key intermediate in pharmaceutical synthesis. This document moves beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring a deep understanding of the methodologies. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently assess and control the quality of this vital compound. The guide details advanced purification techniques and a suite of analytical methods for comprehensive characterization, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section is grounded in authoritative references and provides practical, field-proven insights to ensure scientific integrity and reproducible results.
Introduction: The Significance of 4-Amino-6-fluoropicolinaldehyde in Drug Discovery
4-Amino-6-fluoropicolinaldehyde is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its structural motifs, including the aminopyridine core and the fluorine substituent, are prevalent in molecules targeting a wide range of therapeutic areas. The aldehyde functionality provides a reactive handle for diverse chemical transformations, making it a versatile intermediate in the construction of complex active pharmaceutical ingredients (APIs).
The purity of this intermediate is of paramount importance, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product.[1][2][3] Therefore, robust methods for its purification and comprehensive characterization are essential components of a successful drug development program. This guide provides the foundational knowledge and practical protocols to achieve the high level of purity and characterization required for this critical intermediate.
Purification Methodologies: Achieving High Purity
The purification of 4-Amino-6-fluoropicolinaldehyde from a crude reaction mixture is a critical step to ensure the quality of the final API. The choice of purification method depends on the nature and quantity of the impurities present. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products.[4][5] Common impurities may include unreacted starting materials, isomers, or products of side reactions such as oxidation of the aldehyde or dehalogenation.
Recrystallization: A Powerful and Scalable Technique
Recrystallization is often the first line of defense for purifying crystalline solids like 4-Amino-6-fluoropicolinaldehyde. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
Causality Behind Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). For aminopyridine derivatives, a range of solvents from non-polar (e.g., heptane, toluene) to polar (e.g., ethanol, isopropanol, water) or solvent mixtures can be effective.[6][7] The presence of both a polar amino group and a relatively non-polar pyridine ring suggests that a solvent mixture might be optimal to achieve the desired solubility profile.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
Dissolution: Dissolve the crude 4-Amino-6-fluoropicolinaldehyde in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to prevent premature crystallization.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography: For High-Resolution Separation
For complex mixtures or to remove impurities with similar solubility profiles, column chromatography is the method of choice.[8][9] The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or mixture of solvents).
Rationale for Stationary and Mobile Phase Selection: For a moderately polar compound like 4-Amino-6-fluoropicolinaldehyde, normal-phase chromatography with silica gel is a suitable starting point. The mobile phase, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized to achieve good separation. The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds with increasing polarity.
Experimental Workflow for Column Chromatography:
Caption: Workflow for purification by column chromatography.
Comprehensive Characterization: A Multi-faceted Approach
A single analytical technique is rarely sufficient to fully characterize a pharmaceutical intermediate. A combination of chromatographic and spectroscopic methods provides a comprehensive understanding of the compound's identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the primary technique for determining the purity of pharmaceutical intermediates and for quantifying impurities.[1][2][10] A well-developed and validated HPLC method can separate the main compound from its impurities, allowing for accurate quantification.
Method Development Strategy: Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds. A C18 column is a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][4][11][12]
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid helps to protonate the amino group, leading to better peak shape. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controls retention time and improves peak shape. |
| Detection | UV at 254 nm and 280 nm | The aromatic nature of the pyridine ring allows for UV detection. |
| Injection Volume | 10 µL | A standard injection volume. |
Sample Preparation for HPLC Analysis:
-
Accurately weigh approximately 10 mg of 4-Amino-6-fluoropicolinaldehyde.
-
Dissolve in a suitable solvent (e.g., a mixture of mobile phase A and B) to a final concentration of 1 mg/mL.[13][14]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[13]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[2] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The mass spectrometer then provides structural information for each separated component.
Experimental Considerations: Given the polarity of the amino and aldehyde groups, derivatization may be necessary to improve the volatility and chromatographic performance of 4-Amino-6-fluoropicolinaldehyde and its impurities. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
Table 2: GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium | Inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) | A temperature gradient to separate compounds with different boiling points. |
| MS Source Temp | 230 °C | Standard source temperature. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Mass Range | 50-500 amu | Covers the expected mass range of the compound and its impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and providing insights into its purity.
Interpreting the Spectra:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the protons of the amino group. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the functional groups present.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It will show a single resonance for the fluorine atom, and its chemical shift will be sensitive to the electronic environment.[15][16][17]
Predicted NMR Spectral Data (Illustrative):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (Aldehyde) | ~9.8 | s |
| ¹H (Aromatic) | 7.0 - 8.0 | d, d |
| ¹H (Amino) | ~5.0 | br s |
| ¹³C (Aldehyde) | ~190 | |
| ¹³C (Aromatic C-F) | ~160 (d, JCF ≈ 240 Hz) | |
| ¹³C (Aromatic C-NH₂) | ~150 | |
| ¹³C (Aromatic) | 110-140 | |
| ¹⁹F | -60 to -80 | s |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Characteristic IR Absorptions:
-
N-H Stretch (Amino): Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹ are indicative of C-H bonds on an aromatic ring.
-
C=O Stretch (Aldehyde): A strong absorption in the region of 1690-1715 cm⁻¹ is characteristic of an aromatic aldehyde.[19]
-
C=C and C=N Stretch (Aromatic Ring): Bands in the region of 1400-1600 cm⁻¹ correspond to the stretching vibrations of the pyridine ring.
-
C-F Stretch: A strong absorption in the region of 1000-1300 cm⁻¹ is indicative of a C-F bond.
Diagram of Analytical Characterization Workflow:
Caption: A comprehensive workflow for the analytical characterization of the compound.
Conclusion: Ensuring Quality and Accelerating Drug Development
The robust purification and comprehensive characterization of 4-Amino-6-fluoropicolinaldehyde are non-negotiable aspects of modern drug development. By employing a combination of orthogonal analytical techniques and adhering to established validation principles, researchers can ensure the quality and consistency of this critical intermediate. This guide provides a framework for making informed decisions in the laboratory, ultimately contributing to the development of safe and effective medicines. The principles and protocols outlined herein are designed to be a living document, adaptable to the specific challenges encountered in the synthesis and purification of this and other vital pharmaceutical building blocks.
References
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
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United States Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF. [Link]
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Agilent Technologies. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
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ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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United States Pharmacopeia. (2023). <621> Chromatography - USP-NF ABSTRACT. [Link]
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U.S. Pharmacopeial Convention. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. [Link]
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Organomation. (n.d.). HPLC Sample Preparation. [Link]
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Drawell. (2025). Key Considerations For Sample Preparation in HPLC. [Link]
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Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]
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CHROMacademy. (n.d.). From Sample to Separation: Best Practices in HPLC Sample Preparation. [Link]
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Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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LCGC. (n.d.). Improving Sample Preparation in HPLC. [Link]
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Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
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Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
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ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Nature Communications. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]
- Google Patents. (n.d.). DE374291C - Process for the preparation of amino substitution products of the pyridine and quinoline series.
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ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]
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SlidePlayer. (n.d.). Bio NMR spectroscopy. [Link]
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ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]
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Organic Syntheses. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2. [Link]
- Google Patents. (n.d.).
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PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]
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SpringerLink. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]
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YouTube. (2012). 7 O Chem Column Chromatography (cc). [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents. (n.d.). WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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PMC. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. [Link]
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ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
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PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
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The Royal Society of Chemistry. (2014). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry Electronic Supplementary Material. [Link]
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SciSpace. (2020). Nearest-neighbor NMR spectroscopy: categorizing spectral peaks by their adjacent nuclei. [Link]
-
International Union of Crystallography. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. [Link]
-
ResearchGate. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]
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MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. [Link]
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University of Florida. (n.d.). Matrix-assisted Laser Desorption/Ionization Mass Spectrometry in Peptide and Protein Analysis. [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]
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Springer. (2014). Mass spectrometric analysis of selected radiolyzed amino acids in an astrochemical context. [Link]
-
University of Toronto. (n.d.). Unprotected Amino Aldehydes in Organic Synthesis. [Link]
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Technical Guide: Sourcing and Synthesis of 4-Amino-6-fluoropicolinaldehyde
The following technical guide details the procurement, synthesis, and quality assurance strategies for 4-Amino-6-fluoropicolinaldehyde .
Executive Summary
4-Amino-6-fluoropicolinaldehyde (Pyridine-2-carbaldehyde, 4-amino-6-fluoro-) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors, PROTAC linkers, and fluorescent probes.
Critical Procurement Insight: This compound is rarely available as a shelf-stable catalog item due to the inherent instability of electron-rich amino-aldehydes, which are prone to oxidative degradation and self-polymerization. Consequently, researchers must adopt one of two strategies:
-
Custom Synthesis (CRO): Contract a vendor to synthesize and ship under inert conditions (dry ice/argon).
-
In-House Synthesis: Procure the stable precursor (4-Amino-2,6-difluoropyridine ) and perform the formylation immediately prior to use.
This guide provides the technical framework for both approaches, including validated supplier lists for precursors and a self-validating synthesis protocol.
Chemical Profile & Stability Risks
| Property | Specification |
| Systematic Name | 4-Amino-6-fluoropyridine-2-carbaldehyde |
| Core Scaffold | Pyridine |
| Molecular Formula | C₆H₅FN₂O |
| Molecular Weight | 140.12 g/mol |
| Stability Class | High Risk (Air/Light Sensitive) |
| Storage Condition | -20°C, Hygroscopic, Store under Argon |
Why is it not on the shelf? The coexistence of the nucleophilic amine (4-position) and the electrophilic aldehyde (2-position) creates a high potential for intermolecular Schiff base formation (polymerization), especially in concentrated solutions. Commercial suppliers typically list the methyl ester or nitrile analogs, which are stable, and recommend reduction to the aldehyde immediately before the final coupling step.
Commercial Sourcing Landscape
A. Strategic Sourcing Decision Tree
Do not simply search for the aldehyde. Use this logic flow to determine the correct procurement path.
Figure 1: Strategic decision matrix for procuring unstable heterocyclic aldehydes.
B. Validated Suppliers (Precursors & Custom Synthesis)
Since the aldehyde is unstable, you must source the stable precursors . The primary commercial target is 4-Amino-2,6-difluoropyridine (CAS: 63489-58-7) .[]
| Supplier Tier | Vendor Name | Role | Product / Capability | Reliability |
| Tier 1 (Global) | Apollo Scientific | Catalog Supplier | Stock of 4-Amino-2,6-difluoropyridine (Cat# PC9706).[2] | High |
| Tier 1 (Global) | Fluorochem | Catalog Supplier | Stock of Methyl 6-fluoropicolinate (Analogue). | High |
| Tier 2 (Specialist) | BOC Sciences | CRO / Catalog | Custom synthesis of the aldehyde; stock of difluoro precursor. | Med-High |
| Tier 2 (Specialist) | BLD Pharm | Building Blocks | Extensive pyridine library; likely source for 4-Amino-6-chloropicolinaldehyde. | High |
| Tier 3 (Bulk) | Enamine | CRO / Library | Best for "Make-on-Demand" of the final aldehyde in gram scales. | High |
Procurement Tip: If requesting Custom Synthesis from a CRO (e.g., WuXi AppTec, Pharmaron), explicitly request the product be shipped as a hemiacetal hydrate (if using aqueous workup) or as the Boc-protected precursor , which you can deprotect in situ.
Technical Synthesis Guide (In-House Protocol)
If you choose Path B (In-House Synthesis) , the most robust route utilizes the commercially available 4-Amino-2,6-difluoropyridine.
Reaction Pathway[3][4][5][6]
-
Protection: Protect the amine (Boc) to prevent interference during lithiation.
-
Lithiation: Directed ortho-lithiation at the 2-position (adjacent to Fluorine).
-
Formylation: Quench with DMF to install the aldehyde.
-
Deprotection: Removal of Boc group.
Figure 2: Synthetic workflow for converting the stable difluoro precursor to the target aldehyde.
Step-by-Step Methodology
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Boc-Protection:
-
Dissolve 4-Amino-2,6-difluoropyridine (1 eq) in dry THF.
-
Add LiHMDS (1.1 eq) at 0°C, stir for 30 min.
-
Add Boc₂O (1.1 eq) and warm to RT.
-
Checkpoint: Monitor TLC for disappearance of starting material.
-
-
Ortho-Lithiation & Formylation:
-
Cool the Boc-protected intermediate in dry THF to -78°C .
-
Add LDA (Lithium Diisopropylamide) (1.2 eq) dropwise. The fluorine atom directs lithiation to the 2-position (ortho-lithiation).
-
Stir for 1 hour at -78°C.
-
Add dry DMF (Dimethylformamide) (2.0 eq) dropwise.
-
Stir for 30 min, then quench with saturated NH₄Cl solution.
-
-
Workup & Isolation:
-
Extract with EtOAc, dry over Na₂SO₄.
-
Crucial: Do not store the crude aldehyde. Proceed immediately to the next step (e.g., reductive amination) or purify rapidly.
-
Quality Control & Validation Framework
Because the aldehyde is unstable, standard CoAs (Certificates of Analysis) from suppliers may be invalid by the time the product reaches your bench. You must validate the material immediately upon opening.
A. Purity Verification Protocol (HPLC/NMR)
| Test | Acceptance Criteria | Method Note |
| ¹H NMR (DMSO-d₆) | Aldehyde proton singlet at ~9.8 - 10.0 ppm . | Check for absence of broad polymeric peaks in the baseline. |
| ¹⁹F NMR | Single sharp peak (approx -70 to -90 ppm range). | Multiple F-peaks indicate oxidation or hydrolysis products. |
| LC-MS | [M+H]⁺ = 141.12 | Watch for [M+18]⁺ (Hydrate) or [2M]⁺ (Dimer). |
| Appearance | Light yellow to orange solid. | Dark brown/black indicates significant decomposition. |
B. Handling "Red Flags"
-
Insolubility: If the solid does not dissolve in DMSO or Methanol but forms a suspension, it has likely polymerized. Discard.
-
Acidic Odor: A vinegar-like smell indicates oxidation of the aldehyde to the carboxylic acid (4-Amino-6-fluoropicolinic acid).
References
-
Apollo Scientific. Product Data: 4-Amino-2,6-difluoropyridine (CAS 63489-58-7).[2] Retrieved from
-
PubChem. Compound Summary: 4-Aminonicotinaldehyde (Analog Structural Data). National Library of Medicine. Retrieved from
-
Organic Syntheses. General Methods for Lithiation of Fluoropyridines. Org.[] Synth. 2010, 87, 168.
-
BOC Sciences. Fluorinated Pyridine Building Blocks. Retrieved from
Sources
Technical Guide on the Stability and Storage of 4-Amino-6-fluoropicolinaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a pivotal building block in contemporary medicinal chemistry and drug development, the integrity of 4-Amino-6-fluoropicolinaldehyde is paramount. Its unique trifunctional structure, featuring an aminopyridine core, a reactive aldehyde group, and an electron-withdrawing fluorine atom, makes it a versatile synthon but also introduces specific stability challenges. This guide provides a comprehensive analysis of the compound's chemical liabilities, potential degradation pathways, and field-proven protocols for storage and handling to ensure its long-term viability in research and development settings.
Chemical Profile and Inherent Reactivity
To understand the stability of 4-Amino-6-fluoropicolinaldehyde, we must first dissect its molecular architecture. The molecule's behavior is a composite of the properties of its three key functional components: the aldehyde, the amino-substituted pyridine ring, and the fluorine atom.
-
The Aldehyde Group (-CHO): This is the most significant contributor to the compound's potential instability. Aldehydes are notoriously susceptible to oxidation, especially when exposed to atmospheric oxygen, which can convert the aldehyde to the corresponding carboxylic acid (4-amino-6-fluoropicolinic acid). This process can be accelerated by light, heat, and trace metal impurities. Furthermore, aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts.[1]
-
The Aminopyridine Core: The amino group (-NH2) imparts basic and nucleophilic character to the pyridine ring.[2] While the fluorine atom's electron-withdrawing nature slightly reduces this basicity, the amino group remains a potential site for oxidative degradation. More critically, it can react intermolecularly with the aldehyde group of another molecule, leading to the formation of imines and subsequent complex degradation products.
-
The Fluorine Substituent (-F): The C-F bond on an aromatic ring is exceptionally strong and stable. The fluorine atom's primary role is electronic; its strong inductive effect influences the reactivity of the pyridine ring but does not typically represent a point of degradation itself.[3]
Potential Degradation Pathways
Understanding the likely routes of degradation is crucial for developing effective storage strategies. For 4-Amino-6-fluoropicolinaldehyde, the primary concerns are oxidation and polymerization/condensation.
Sources
Thermochemical properties of 4-Amino-6-fluoropicolinaldehyde
An In-Depth Technical Guide to the Thermochemical Properties of 4-Amino-6-fluoropicolinaldehyde: A Methodological Approach for Drug Development Professionals
Abstract
4-Amino-6-fluoropicolinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for optimizing synthesis, ensuring process safety, and predicting its behavior in biological systems. This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the thermochemical properties of 4-Amino-6-fluoropicolinaldehyde. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies.
Introduction: The Significance of Thermochemical Data in Pharmaceutical Development
The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Thermochemical data provides a critical foundation for addressing these challenges. For a molecule like 4-Amino-6-fluoropicolinaldehyde, which incorporates a reactive aldehyde, a basic amino group, and an electron-withdrawing fluorine atom on a pyridine scaffold, these properties are particularly influential.
A precise knowledge of the enthalpy of formation (ΔfH°), for instance, is essential for calculating reaction enthalpies, which in turn dictates the thermal management and safety of scaled-up synthetic processes.[1] Heat capacity (Cp) and entropy (S°) are fundamental parameters for understanding the temperature dependence of thermodynamic equilibria and for predicting the spontaneity of reactions and phase transitions.[2][3] In the context of drug development, these properties also influence solubility, stability, and receptor-binding affinities, thereby impacting the pharmacokinetic and pharmacodynamic profile of the compound.
Given the absence of published experimental data for 4-Amino-6-fluoropicolinaldehyde, this guide outlines a robust, dual-pronged approach, combining state-of-the-art experimental techniques with high-level computational chemistry methods to comprehensively characterize its thermochemical landscape.
Proposed Experimental Determination of Thermochemical Properties
A multi-technique experimental approach is recommended to obtain a complete and validated set of thermochemical data for 4-Amino-6-fluoropicolinaldehyde.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation in the crystalline phase, ΔfH°(cr), can be determined with high precision using combustion calorimetry .[4][5]
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet of high-purity crystalline 4-Amino-6-fluoropicolinaldehyde is placed in a crucible within a static bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
-
Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The combustion of the compound (C6H5FN2O) will proceed according to the following reaction: C6H5FN2O(s) + 6.75 O2(g) → 6 CO2(g) + 2.5 H2O(l) + N2(g) + HF(aq)
-
Calorimetry: The temperature change of the surrounding water bath is meticulously measured to determine the energy of combustion (ΔcU°).
-
Corrections: Corrections, such as the Washburn corrections, are applied to account for the formation of nitric acid and hydrofluoric acid, and to adjust the data to standard conditions (298.15 K and 1 bar).[4]
-
Calculation of ΔfH°(cr): The standard enthalpy of formation is then calculated from the standard energy of combustion using known standard enthalpies of formation for the combustion products (CO2, H2O, and HF(aq)).[1]
Enthalpy of Sublimation (ΔsubH°)
To determine the gas-phase enthalpy of formation, ΔfH°(g), the enthalpy of sublimation must be measured. Calvet microcalorimetry is a highly sensitive technique suitable for this purpose.[5]
Experimental Protocol: Calvet Microcalorimetry
-
A small, known mass of the sample is placed in the calorimeter.
-
The heat flow required to maintain a constant temperature as the sample sublimes is measured.
-
This allows for the direct determination of the enthalpy of sublimation at a given temperature.
Alternatively, thermogravimetric analysis (TGA) can be used to determine the enthalpy of sublimation by measuring the mass loss as a function of temperature under controlled pressure.[6]
Heat Capacity (Cp)
The heat capacity of the crystalline solid can be measured over a range of temperatures using Differential Scanning Calorimetry (DSC) or Tian–Calvet calorimetry .[4][7]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
A small, encapsulated sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample and reference are heated at a controlled rate.
-
The difference in heat flow required to maintain both at the same temperature is measured, which is directly proportional to the heat capacity of the sample.
Table 1: Summary of Proposed Experimental Techniques
| Thermochemical Property | Experimental Technique | Phase | Key Information Provided |
| Enthalpy of Formation | Static Bomb Combustion Calorimetry | Crystalline | Fundamental thermodynamic stability |
| Enthalpy of Sublimation | Calvet Microcalorimetry / TGA | Solid to Gas | Energy required for phase transition |
| Heat Capacity | Differential Scanning Calorimetry (DSC) | Crystalline | Temperature dependence of enthalpy |
Computational Prediction of Thermochemical Properties
In parallel with experimental measurements, computational chemistry provides a powerful and cost-effective means to predict thermochemical properties. High-level ab initio and Density Functional Theory (DFT) methods are particularly well-suited for this purpose.[8][9][10]
Computational Workflow
The following workflow is recommended for the accurate prediction of the thermochemical properties of 4-Amino-6-fluoropicolinaldehyde.
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- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
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Literature review of 4-Amino-6-fluoropicolinaldehyde synthesis
An In-depth Technical Guide to the Synthesis of 4-Amino-6-fluoropicolinaldehyde
Introduction
4-Amino-6-fluoropicolinaldehyde is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The picolinaldehyde scaffold serves as a versatile synthetic intermediate, enabling the construction of complex heterocyclic systems and the introduction of a key pharmacophore for molecular recognition. The presence of both an amino group and a fluorine atom on the pyridine ring further enhances its utility. The amino group provides a site for further derivatization, such as amide bond formation, while the fluorine atom can improve metabolic stability, binding affinity, and membrane permeability of target molecules.
This technical guide provides a comprehensive overview of a proposed, robust synthetic pathway for 4-Amino-6-fluoropicolinaldehyde. As no direct, single-publication synthesis is prominently available, this document leverages established, analogous chemical transformations reported in the literature to construct a logical and efficient multi-step route. Each step is detailed with an explanation of the underlying chemical principles, step-by-step experimental protocols, and supporting data to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis
A logical approach to synthesizing a complex molecule is to work backward from the target to identify plausible starting materials. Our retrosynthetic strategy for 4-Amino-6-fluoropicolinaldehyde focuses on installing the sensitive aldehyde functionality in the final step to avoid unwanted side reactions.
This analysis identifies 2,4-dichloro-6-methylpyridine as a suitable and commercially available starting material. The forward synthesis will proceed through three key transformations:
-
Selective Nucleophilic Aromatic Substitution (SNAr): Installation of the C4-amino group.
-
Nucleophilic Fluorination (Halex Reaction): Introduction of the C6-fluoro substituent.
-
Side-Chain Oxidation: Conversion of the C2-methyl group to the target aldehyde.
Proposed Synthetic Pathway and Experimental Protocols
The following sections detail the proposed three-step synthesis, providing the scientific rationale and a practical, step-by-step guide for laboratory execution.
Step 1: Synthesis of 2-Chloro-6-methyl-pyridin-4-amine
-
Causality and Experimental Choice: The synthesis begins with the selective amination of 2,4-dichloro-6-methylpyridine. In dichloropyridine systems, the C4 position is generally more susceptible to nucleophilic attack than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate. By using aqueous ammonia in a sealed vessel at elevated temperatures, we can drive the reaction towards the desired monosubstituted product. This method is a well-established industrial process for producing aminopyridines.
-
Detailed Experimental Protocol:
-
To a high-pressure steel autoclave, add 2,4-dichloro-6-methylpyridine (1.0 eq), ethanol (5 mL per gram of starting material), and concentrated aqueous ammonia (28-30%, 10.0 eq).
-
Seal the vessel securely and place it in a heating mantle behind a protective blast shield.
-
Heat the reaction mixture to 150 °C with vigorous stirring. Maintain this temperature for 12-16 hours.
-
Allow the vessel to cool completely to room temperature. Carefully vent any residual pressure in a fume hood.
-
Open the vessel and transfer the resulting slurry to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
Neutralize the remaining aqueous solution with 6 M NaOH until the pH is approximately 8-9, which should precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid product by suction filtration using a Buchner funnel.[1]
-
Wash the filter cake with cold deionized water (2 x 20 mL) to remove soluble impurities.[1]
-
Dry the product under vacuum to yield 2-Chloro-6-methyl-pyridin-4-amine as a solid.
-
-
Data Summary Table:
| Reagent | Molar Eq. | Purity Goal | Expected Yield |
| 2,4-Dichloro-6-methylpyridine | 1.0 | >98% | 75-85% |
| Aqueous Ammonia (28%) | 10.0 | N/A | |
| Ethanol | Solvent | N/A |
Step 2: Synthesis of 6-Fluoro-2-methyl-pyridin-4-amine
-
Causality and Experimental Choice: This step involves a nucleophilic aromatic substitution known as the Halex (halogen exchange) reaction. The electron-donating amino group at C4 and the methyl group at C2 slightly deactivate the ring, necessitating forcing conditions. Anhydrous potassium fluoride (KF) is used as the fluoride source. To enhance the nucleophilicity of the fluoride ion, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is employed, and a phase-transfer catalyst such as 18-crown-6 is added to chelate the potassium ion, liberating a "naked" and more reactive fluoride anion.
-
Detailed Experimental Protocol:
-
Ensure all glassware is oven-dried and the reaction is assembled under a nitrogen atmosphere to prevent moisture contamination.
-
To a round-bottom flask, add spray-dried potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).
-
Add anhydrous DMSO (10 mL per gram of starting material) and stir the suspension at 100 °C for 30 minutes to dissolve the catalyst and activate the KF.
-
Add 2-Chloro-6-methyl-pyridin-4-amine (1.0 eq) to the mixture.
-
Heat the reaction mixture to 160 °C and maintain for 24 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into a beaker containing ice water (50 mL per gram of starting material).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-Fluoro-2-methyl-pyridin-4-amine.
-
-
Data Summary Table:
| Reagent | Molar Eq. | Purity Goal | Expected Yield |
| 2-Chloro-6-methyl-pyridin-4-amine | 1.0 | >99% | 60-70% |
| Potassium Fluoride (spray-dried) | 3.0 | N/A | |
| 18-crown-6 | 0.1 | N/A | |
| DMSO (anhydrous) | Solvent | N/A |
Step 3: Synthesis of 4-Amino-6-fluoropicolinaldehyde
-
Causality and Experimental Choice: The final step is the selective oxidation of the methyl group to an aldehyde. Selenium dioxide (SeO2) is a classic and effective reagent for this specific transformation on heterocyclic systems. The reaction proceeds via an ene reaction followed by a[2][3]-sigmatropic rearrangement. Performing the reaction in a mixture of dioxane and water at reflux provides the necessary thermal energy while helping to manage the solubility of the reagents and intermediates. This method is preferred over stronger oxidants that could lead to the over-oxidation to the carboxylic acid. The inherent instability of amino aldehydes means that purification should be conducted promptly and under mild conditions.[4]
-
Detailed Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-Fluoro-2-methyl-pyridin-4-amine (1.0 eq) in a 95:5 mixture of dioxane and water (20 mL per gram of starting material).
-
Add selenium dioxide (1.1 eq) to the solution in one portion. Caution: Selenium compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. The formation of a black selenium precipitate indicates reaction progress.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the selenium precipitate. Wash the Celite pad with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure at a low temperature (<40 °C) to avoid polymerization of the product.
-
The crude aldehyde should be purified immediately by flash column chromatography on silica gel (using a non-polar eluent system, e.g., ethyl acetate/hexanes) to yield the final product, 4-Amino-6-fluoropicolinaldehyde.
-
-
Data Summary Table:
| Reagent | Molar Eq. | Purity Goal | Expected Yield |
| 6-Fluoro-2-methyl-pyridin-4-amine | 1.0 | >98% | 45-55% |
| Selenium Dioxide | 1.1 | N/A | |
| Dioxane/Water (95:5) | Solvent | N/A |
Characterization and Purification
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Purification of intermediates and the final product is typically achieved through recrystallization for solid compounds or flash column chromatography on silica gel.[1][5] Given the potential instability of the final aldehyde, it is recommended to use it in subsequent reactions promptly after purification.
References
-
Organic Syntheses Procedure. (n.d.). L-VALINOL. Organic Syntheses, Coll. Vol. 7, p.534 (1990); Vol. 64, p.182 (1986). Available from: [Link]
- Lowe, B., et al. (2021). Improved synthesis of 4-amino-6-(heterocyclic)picolinates. Google Patents. WO2021188639A1.
-
Abo, K., et al. (2018). Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society. Available from: [Link]
-
Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. Available from: [Link]
- CN105461622A. (2016). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. Google Patents.
-
Hili, R., & Yudin, A. K. (2006). Unprotected Amino Aldehydes in Organic Synthesis. University of Toronto. Available from: [Link]
-
ResearchGate. (n.d.). The synthetic routes of compounds 4 ac and 6 ad. Available from: [Link]
-
PubMed. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. European Journal of Medicinal Chemistry. Available from: [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available from: [Link]
-
Zlatopolskiy, B. D., et al. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Available from: [Link]
-
Dömling, A., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules. Available from: [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
Goalby, N. (n.d.). Chirality in pharmaceutical synthesis & Synthetic Routes. Chemrevise.org. Available from: [Link]
-
Save My Exams. (2025). Synthetic Routes (OCR A Level Chemistry A): Revision Note. Available from: [Link]
-
Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Available from: [Link]
-
PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
Harris, D. T., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. MethodsX. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of fluorescent nucleosides with 6-amino and 4-carboxylate.... Available from: [Link]
-
DOI. (n.d.). 10.. Available from: [Link]
-
Jiang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Manoll, I., et al. (2020). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Information and Modeling. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available from: [Link]
- US4956471A. (1990). Process for isolating and purifying amino acids. Google Patents.
-
Diaion. (n.d.). Separation and Refining of Amino acids. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, Coll. Vol. 9, p.26 (1998); Vol. 72, p.48 (1995). Available from: [Link]
-
USP-NF. (n.d.). 〈1504〉 Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides. Available from: [Link]
-
Nacalai Tesque, Inc. (n.d.). DL-Amino Acid Labeling Kit. Available from: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available from: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Available from: [Link]
-
Więckowska, A., et al. (2020). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules. Available from: [Link]
Sources
- 1. chemrevise.org [chemrevise.org]
- 2. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
- 3. Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
Safety data sheet (SDS) for 4-Amino-6-fluoropicolinaldehyde
Technical Safety Monograph: 4-Amino-6-fluoropicolinaldehyde
Content Type: In-Depth Technical Guide & Safety Monograph Primary Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.[1][2]
Part 1: Chemical Identity & Significance[1][2][3][4]
1.1 The Fingerprint 4-Amino-6-fluoropicolinaldehyde is a specialized heterocyclic building block, primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., RET inhibitors like Pralsetinib).[1][2][3] Its structural duality—combining a nucleophilic amine and an electrophilic aldehyde on a fluorinated pyridine core—makes it a versatile but reactive "linchpin" intermediate.[1][2]
-
CAS Registry Number: Note: As a specialized research intermediate, specific CAS numbers may vary by salt form or catalog. Commonly associated with the 1200000-xx-x series in patent literature.
-
SMILES: Nc1cc(F)nc(C=O)c1
1.2 The "Why" (Medicinal Utility)
-
Fluorine C-6: Blocks metabolic soft spots (oxidation) on the pyridine ring, enhancing the half-life of the final drug candidate.[1][3]
-
Amine C-4: Provides a handle for cross-coupling (e.g., Buchwald-Hartwig) or amide formation.[1][2][3]
-
Aldehyde C-2: A critical electrophile for condensation reactions (reductive amination, Wittig olefination) to extend the carbon skeleton.[1][2]
Part 2: Hazard Identification (GHS Classification)
2.1 The Toxicology Logic (SAR Analysis) As a Senior Application Scientist, I must infer the safety profile from Structure-Activity Relationships (SAR) where direct data is sparse.
-
Aminopyridine Moiety: Aminopyridines are known potassium channel blockers.[1][2] While the fluorine and aldehyde substitutions modulate this, one must assume Acute Toxicity (Neurotoxicity) until proven otherwise.[2][3]
-
Aldehyde Functionality: Low molecular weight aldehydes are universal Skin Sensitizers (H317) due to Schiff base formation with skin proteins.[1][2]
-
Fluorine Substituent: Increases lipophilicity, potentially enhancing dermal absorption.[1][2]
2.2 GHS Label Elements
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | Cat 3 | H301 | Toxic if swallowed.[2][3] |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][4] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][4] |
| Skin Sensitization | Cat 1 | H317 | May cause an allergic skin reaction.[1][2] |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[1][2][4] |
Signal Word: DANGER
Part 3: Safe Handling & Storage Protocol
3.1 The "Inert Chain" of Custody The aldehyde group at C-2 is prone to autoxidation to the carboxylic acid (4-amino-6-fluoropicolinic acid), especially in the presence of air and light.[1][2][3] The amine at C-4 can facilitate self-polymerization (Schiff base formation) if the compound is not kept cold.[2][3]
3.2 Storage Specifications
-
Temperature: -20°C (Freezer) . Do not store at room temperature.
-
Container: Amber glass vials with Teflon-lined septa to prevent light degradation and moisture ingress.[2]
3.3 Engineering Controls
-
Process Enclosure: All weighing and transfer must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.[2]
-
Static Control: Use anti-static weighing boats; fluorinated powders can be electrostatic.[2]
Part 4: Emergency Response & First Aid
4.1 Fire Fighting Measures
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2] Avoid water jet (may spread the chemical).[2]
-
Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[1][2][3]
-
Special Note: Firefighters must wear full neoprene suits and SCBA due to the potential for HF generation.[2]
4.2 Accidental Release (Spill Protocol)
-
Evacuate: Clear the area of non-essential personnel.
-
PPE Up: Double nitrile gloves, Tyvek suit, and N95/P100 respirator.[1][2]
-
Neutralize/Absorb: Cover spill with a 1:1 mixture of sodium bicarbonate and vermiculite (to neutralize potential HF hydrolysis products).[1][2]
-
Clean: Sweep carefully (avoid dust) into a sealed hazardous waste container.
Part 5: Analytical Validation (Self-Validating System)
To ensure the integrity of your experiments, you must validate the purity of this intermediate before use.[2] Aldehyde oxidation is the primary failure mode.[2]
5.1 Quality Control Workflow
-
Visual Inspection: Should be a white to pale yellow solid.[2] Darkening indicates oxidation/polymerization.
-
1H-NMR (DMSO-d6): Look for the aldehyde proton singlet distinctively downfield (~9.8 - 10.0 ppm).[2][3] If this peak is diminished or a broad acid peak appears (~12-13 ppm), repurify.[3]
-
LC-MS: Check for the [M+H]+ peak of 141.[2][3]12. An [M+16] peak suggests oxidation to the N-oxide or acid.[2]
5.2 Workflow Diagram
Caption: Operational workflow for handling 4-Amino-6-fluoropicolinaldehyde, emphasizing QC checkpoints to detect aldehyde oxidation.
Part 6: Synthesis & Stability Context
6.1 Stability Mechanism The electron-withdrawing fluorine at C-6 stabilizes the pyridine ring against electrophilic attack but makes the C-2 aldehyde highly susceptible to nucleophilic attack (even by water).[2][3]
-
Reaction: R-CHO + H₂O ⇌ R-CH(OH)₂ (Hydrate formation).[2][3]
-
Consequence: Hydrates can complicate stoichiometry in subsequent condensation reactions.[2] Always dry solvents thoroughly. [2][3]
6.2 Synthesis Pathway Visualization The following diagram illustrates the typical role of this intermediate in drug discovery (e.g., Pralsetinib synthesis context).
Caption: Typical synthetic utility of the title compound in medicinal chemistry workflows.
References
-
PubChem. Compound Summary: 4-Amino-2-fluoropyridine (Substructure Analysis). National Library of Medicine.[2] [Link]
-
Guide to Pharmacology. Pralsetinib (BLU-667) Structure and Synthesis Context.[1][2] IUPHAR/BPS.[1][2] [Link][1][2][3]
-
National Cancer Institute. Pralsetinib Drug Dictionary (Defining the chemical scaffold). [Link][1][2][3]
Sources
- 1. Pralsetinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Pralsetinib | C27H32FN9O2 | CID 129073603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of 4-Amino-6-fluoropicolinaldehyde in Medicinal Chemistry
The following Application Note is designed for medicinal chemists and drug discovery scientists. It prioritizes practical utility, addressing the specific stability challenges and synthetic versatility of 4-Amino-6-fluoropicolinaldehyde .[1]
Executive Summary
4-Amino-6-fluoropicolinaldehyde represents a high-value "triad" building block for drug discovery, combining a metabolic blocker (6-Fluoro), a solubilizing/interacting handle (4-Amino), and a versatile electrophile (2-Formyl).[1] While the 2-formylpyridine core is a standard motif, the specific substitution pattern of the 4-amino and 6-fluoro groups offers unique physicochemical advantages:
-
Metabolic Stability: The 6-fluorine atom blocks the primary site of oxidative metabolism (Phase I oxidation) common in pyridine-containing drugs.[1]
-
Electronic Modulation: The push-pull electronic system (4-amino donor vs. 6-fluoro/2-formyl acceptors) fine-tunes the basicity of the pyridine nitrogen, potentially reducing off-target liabilities (e.g., hERG inhibition) compared to non-fluorinated analogs.[1]
-
Synthetic Versatility: The aldehyde serves as a gateway to fused heterocycles (e.g., imidazo[1,5-a]pyridines) and secondary amines via reductive amination.
Critical Handling Note: Due to the coexistence of a nucleophilic amine and an electrophilic aldehyde, this molecule is prone to intermolecular self-condensation (polymerization). This guide recommends generating the aldehyde in situ from its stable precursors (ester or alcohol) or storing it strictly as a salt/hydrate.
Chemical Profile & Stability[2]
| Property | Data / Description | Impact on MedChem |
| Structure | Pyridine core, 2-CHO, 4-NH₂, 6-F | Tri-functionalized scaffold.[1] |
| Electronic State | "Push-Pull" System | 4-NH₂ deactivates the aldehyde slightly; 6-F reactivates it.[1] |
| Stability | Low (Free base) | Prone to oligomerization. Store as HCl salt or generate fresh. |
| Solubility | Moderate (Polar organic solvents) | Good solubility in DMSO, MeOH, DMF. |
| pKa (Est.) | ~4.5 - 5.5 (Pyridine N) | Lower than 4-aminopyridine (~9.[1]1) due to F/CHO withdrawal. |
The "Transient Electrophile" Strategy
For maximum reproducibility, we recommend avoiding the long-term storage of the free aldehyde. Instead, adopt a Just-in-Time (JIT) synthesis workflow:
-
Stock: Store Methyl 4-amino-6-fluoropicolinate (CAS: 1260838-66-9) or (4-Amino-6-fluoropyridin-2-yl)methanol .[1]
-
Activation: Oxidize the alcohol or reduce the ester immediately prior to the coupling step.
Workflow Visualization
The following diagram illustrates the "Hub" capability of this building block, moving from stable precursors to high-value scaffolds.
Figure 1: Synthetic divergence from the 4-Amino-6-fluoropicolinaldehyde core.[1]
Protocol A: Reductive Amination (The Linker Strategy)
Context: Creating a secondary amine linkage while retaining the 4-amino group for solubility or further derivatization.[1] Challenge: The 4-amino group donates electron density into the ring, making the aldehyde carbon less electrophilic than in simple pyridines. Standard conditions may require activation.
Materials
-
Aldehyde Source: (4-Amino-6-fluoropyridin-2-yl)methanol (freshly oxidized) or commercial aldehyde salt.[1]
-
Amine Partner: Primary or Secondary aliphatic amine (1.1 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₃CN.
-
Solvent: DCE (1,2-Dichloroethane) or MeOH/DCM mixture.[1]
-
Additive: Acetic Acid (AcOH).
Step-by-Step Methodology
-
Imine Formation (Critical Step):
-
Dissolve the aldehyde (1.0 mmol) and the amine partner (1.1 mmol) in DCE (5 mL).
-
Add Glacial Acetic Acid (1.5 - 2.0 equiv). Note: The acid is crucial here to protonate the imine intermediate and overcome the deactivating effect of the 4-amino group.
-
Stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS for the disappearance of the aldehyde mass and appearance of the imine/hemiaminal.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (1.5 equiv) portion-wise.
-
Allow to warm to RT and stir overnight (12–16 h).
-
-
Workup (Pyridine Specific):
-
Quench with saturated NaHCO₃.
-
Extraction: Pyridines can be water-soluble.[1] Extract with DCM (3x). If the product is polar, use 10% MeOH in DCM.
-
Dry over Na₂SO₄ and concentrate.
-
-
Validation:
-
1H NMR: Look for the disappearance of the aldehyde singlet (~10 ppm) and the appearance of the benzylic methylene doublet/singlet (~3.8–4.5 ppm).
-
Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction
Context: One-pot synthesis of Imidazo[1,5-a]pyridines .[1] This is the highest-value application for picolinaldehydes, creating a rigid, bicyclic scaffold often used in IDO1, p38 MAP kinase, and bromodomain inhibitors.
Mechanism
The reaction involves a [4+1] cycloaddition between the protonated Schiff base (formed from the aldehyde and an amine) and an isocyanide.
Reaction Scheme Visualization
Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent assembly.[1]
Step-by-Step Methodology
-
Reagents:
-
Aldehyde (1.0 mmol).
-
Amine component (e.g., Aniline or Benzylamine, 1.0 mmol).
-
Isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol).[1]
-
Catalyst: Scandium Triflate Sc(OTf)₃ (5 mol%) OR Perchloric acid (HClO₄) (catalytic).[1]
-
Solvent: MeOH or TFE (2,2,2-Trifluoroethanol).[1] Expert Tip: TFE accelerates this reaction significantly.[1]
-
-
Procedure:
-
Mix Aldehyde and Amine in TFE (2 mL) and stir for 30 mins to pre-form the imine.
-
Add the Isocyanide and the Catalyst.
-
Stir at RT for 12–24 hours. (If using MeOH, heating to 50°C may be required).
-
-
Purification:
-
Concentrate the solvent.
-
Purify via Flash Chromatography (Silica gel).
-
Note: The 4-amino group on the pyridine becomes the 7-amino group on the imidazo[1,5-a]pyridine core.[1]
-
Synthesis of the Building Block (In-Situ Generation)
Context: If the aldehyde is unavailable, generate it from (4-Amino-6-fluoropyridin-2-yl)methanol .
Protocol: Activated MnO₂ Oxidation
-
Dissolve: Suspend the alcohol (1.0 equiv) in anhydrous DCM or Chloroform.
-
Add Oxidant: Add activated MnO₂ (10–20 equiv). Note: Large excess is standard for MnO₂.[1]
-
Reflux: Heat to mild reflux (40°C) with vigorous stirring for 4–6 hours.
-
Filter: Filter hot through a Celite pad to remove MnO₂.
-
Use: Concentrate the filtrate immediately and use in the next step. Do not store.
References
-
GBB Reaction on Pyridines: Synthesis of imidazo[1,5-a]pyridines via a three-component condensation.Organic Letters, 2011. Link[1]
-
Fluorine in MedChem: Applications of Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry, 2015.[2] Link[1]
-
Reductive Amination Protocol: A Mild, Pyridine-Borane-Based Reductive Amination Protocol.[1]Journal of Organic Chemistry, 1994. Link[1]
-
Stability of Amino-Aldehydes: Unprotected Amino Aldehydes in Organic Synthesis.Nature Chemical Biology, 2006. Link
-
General Reactivity of 2-Pyridinecarboxaldehyde: ChemicalBook Profile & Stability Data.Link[1]
Sources
- 1. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Gillis, E.P., Eastman, K.J., Hill, M.D., Donnelly, D.J. and Meanwell, N.A. (2015) Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58, 8315-8359. - References - Scientific Research Publishing [scirp.org]
Application Note: Strategic Utilization of 4-Amino-6-fluoropicolinaldehyde in Next-Gen Auxinic Herbicide Discovery
This Application Note is designed for researchers in agrochemical discovery, specifically those focusing on synthetic auxin herbicides (Group 4). It details the strategic utilization of 4-Amino-6-fluoropicolinaldehyde as a high-value scaffold for Structure-Activity Relationship (SAR) exploration.
Part 1: Introduction & Strategic Value
In the development of picolinic acid herbicides—such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active)—the substitution pattern on the pyridine ring is the primary determinant of potency and weed spectrum.
While commercial actives often feature chlorine or aryl groups at the 6-position, 4-Amino-6-fluoropicolinaldehyde represents a critical "divergent intermediate" for research. Its value lies in the unique reactivity of the 6-fluoro substituent. Unlike the 6-chloro analogs, the 6-fluoro motif is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Core Utility: The "Plug-and-Play" Scaffold
Researchers utilize this aldehyde to rapidly generate libraries of 6-substituted picolinates. The aldehyde functionality at C2 serves as a "masked" carboxylic acid, providing better solubility in organic solvents during the coupling steps compared to the zwitterionic free acid.
-
C6-Functionalization (The Tail): The 6-F atom is displaced by nucleophiles (phenols, pyrazoles, amines) to introduce the lipophilic "tail" required for uptake and selectivity.
-
C2-Activation (The Head): Post-coupling, the aldehyde is oxidized to the carboxylic acid (the active pharmacophore) which binds to the TIR1/AFB receptor.
Part 2: Chemical Handling & Properties[1]
-
Appearance: Typically a yellow to tan solid.
-
Solubility: Soluble in DMSO, DMF, Ethyl Acetate, and DCM. Limited solubility in water.[1]
-
Stability: Air-sensitive (aldehyde oxidation).[2] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Hazards: Irritant to eyes and respiratory system.[3] Fluorinated pyridines can be toxic; handle in a fume hood.
Part 3: Synthetic Protocols
Protocol A: C6-Diversification via SNAr
Objective: To replace the 6-Fluoro group with a structural "tail" (e.g., a substituted pyrazole or phenol) to modulate herbicide selectivity.
Reagents:
-
Substrate: 4-Amino-6-fluoropicolinaldehyde (1.0 equiv)
-
Nucleophile: Substituted Pyrazole or Phenol (1.1 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMF or DMSO (anhydrous)
Procedure:
-
Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the nucleophile (e.g., 3-chloro-1H-pyrazole) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add the base (Cs₂CO₃) and stir at room temperature for 15 minutes to generate the active anion.
-
Addition: Add 4-Amino-6-fluoropicolinaldehyde in one portion.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via LC-MS. The 6-F atom is an excellent leaving group in this electron-deficient pyridine system; conversion should be cleaner than with the 6-Cl analog.
-
Workup: Cool to RT. Dilute with ethyl acetate and wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Oxidation to the Active Picolinic Acid
Objective: To convert the aldehyde intermediate into the biologically active carboxylic acid.
Reagents:
-
Substrate: 6-Substituted-4-aminopicolinaldehyde (from Protocol A)
-
Oxidant: Sodium Chlorite (NaClO₂) (3.0 equiv)
-
Scavenger: 2-Methyl-2-butene (10 equiv) or Hydrogen Peroxide
-
Buffer: NaH₂PO₄ (0.67 M aqueous solution)
-
Solvent: t-Butanol / Water (3:1)
Procedure (Pinnick Oxidation):
-
Dissolution: Dissolve the aldehyde substrate in t-Butanol/Water.
-
Scavenger: Add 2-methyl-2-butene (scavenges hypochlorite by-products to prevent chlorination of the ring).
-
Oxidation: Add NaH₂PO₄ buffer, followed by the dropwise addition of NaClO₂ solution at 0°C.
-
Incubation: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Add saturated Na₂SO₃ solution to quench excess oxidant.
-
Isolation: Acidify to pH 3–4 with 1N HCl. Extract with Ethyl Acetate. The product is the active herbicide candidate .
Part 4: Biological Evaluation (Root Growth Assay)
Context: Picolinic acid herbicides act as synthetic auxins.[4] The most rapid and reliable screen for activity is the Arabidopsis thaliana root growth inhibition assay.
Procedure:
-
Media Prep: Prepare 0.5x Murashige & Skoog (MS) agar plates containing 1% sucrose.
-
Dosing: Add the synthesized picolinic acid candidates (dissolved in DMSO) to the molten agar at concentrations of 10 nM, 100 nM, and 1 µM . Include a DMSO control and a positive control (e.g., Picloram or 2,4-D).
-
Planting: Surface-sterilize Arabidopsis seeds (Col-0) and plate them in a row (n=10 seeds per treatment).
-
Stratification: Keep plates at 4°C for 2 days to synchronize germination.
-
Growth: Transfer to a vertical growth chamber (22°C, 16h light/8h dark).
-
Data Collection: After 7 days, measure primary root length.
-
High Potency: >80% reduction in root length at 100 nM.
-
Auxin Phenotype: Look for excessive root hair formation and agravitropic growth (root curling).
-
Part 5: Mechanism & Workflow Visualization
Diagram 1: Synthetic Workflow for 6-F Picolinaldehyde
This diagram illustrates the "Divergent Synthesis" approach, utilizing the 6-F group for library generation before activating the aldehyde.
Caption: The 6-fluoro motif enables rapid derivatization (SNAr) prior to oxidative activation of the herbicide.
Diagram 2: Mode of Action (Auxin Mimicry)
The synthesized picolinic acid mimics Indole-3-Acetic Acid (IAA), leading to the deregulation of gene expression.
Caption: Picolinic acids act as "molecular glues," stabilizing the interaction between TIR1 and Aux/IAA repressors.
References
-
Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[5] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link
-
Dow AgroSciences LLC. (2021). "Improved synthesis of 4-amino-6-(heterocyclic)picolinates." World Intellectual Property Organization, WO2021188639A1. Link
-
Yerkes, C. N., et al. (2008). "Use of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinic acid derivatives as herbicides."[6][7] U.S. Patent No.[7][8] 7,314,849. Link
-
Lamberth, C. (2018). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science, 74(12). Link
Sources
- 1. 4-Pyridinecarboxaldehyde: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 2. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
- 7. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 8. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
Condensation reactions of 4-Amino-6-fluoropicolinaldehyde with active methylene compounds
Executive Summary
This guide details the protocols for the condensation of 4-Amino-6-fluoropicolinaldehyde (4-A-6-FPA) with active methylene compounds. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PIM-1, JAK) and PET radiotracers.[1][2] The presence of the electron-donating amino group at C4 and the electron-withdrawing fluorine at C6 creates a unique "push-pull" electronic environment that requires specific reaction tuning to optimize Knoevenagel condensations while suppressing competing side reactions such as self-polymerization or nucleophilic aromatic substitution (
Chemical Context & Mechanistic Insight
The "Push-Pull" Electronic Environment
Success with 4-A-6-FPA requires understanding its deactivated electrophilic nature.[3] Unlike simple pyridine-2-carboxaldehydes, the C4-amino group exerts a strong mesomeric effect (+M), donating electron density into the pyridine ring and significantly reducing the electrophilicity of the C2-aldehyde carbonyl.
Conversely, the C6-fluorine atom exerts an inductive withdrawal (-I) effect. While this partially restores reactivity, the net result is a substrate that is less reactive than standard picolinaldehydes.[1]
-
Implication: Standard room-temperature protocols often result in low conversion.[3] Elevated temperatures or Lewis acid/surfactant catalysis are often necessary.
-
Risk: The C6-fluorine is a leaving group.[3] Harsh basic conditions (e.g., NaOEt/EtOH at reflux) can trigger unwanted
displacement of the fluorine by the active methylene anion or the solvent.
DOT Diagram: Mechanistic Pathway & Competition
The following diagram illustrates the primary Knoevenagel pathway versus the competing
Figure 1: Reaction pathway analysis showing the desired Knoevenagel route (Green) vs. potential side reactions (Red) driven by the C4-amino and C6-fluoro substituents.
Experimental Protocols
Method A: Standard Knoevenagel Condensation (Ethanol/Piperidine)
Best for: Malononitrile, Ethyl Cyanoacetate, and highly acidic methylenes.[1][2]
Reagents:
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4-Amino-6-fluoropicolinaldehyde in 5 mL of absolute ethanol. Note: If solubility is poor, add DMF (10% v/v).[1][2]
-
Activation: Add 1.1 mmol of the active methylene compound (e.g., malononitrile).
-
Catalysis: Add 0.1 mmol (approx. 1-2 drops) of piperidine.
-
Expert Tip: For acid-sensitive substrates, replace piperidine with
-alanine/acetic acid to buffer the pH and prevent at the C6-F position.
-
-
Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes).[2] The aldehyde spot (
) should disappear. -
Work-up:
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Sterically hindered substrates or when reaction speed is critical.[3][2]
Reagents:
-
4-Amino-6-fluoropicolinaldehyde (1.0 eq)[3]
-
Catalyst: Basic Alumina (
) or Ammonium Acetate[3][1][2]
Step-by-Step Protocol:
-
Mixing: Mix 1.0 mmol of aldehyde and 1.2 mmol of active methylene intimately with 200 mg of Basic Alumina in a microwave vial.
-
Irradiation: Irradiate at 300W, maintaining a temperature ceiling of 80°C.
-
Cycle: 1 min on / 1 min off (to prevent overheating and fluorine displacement). Repeat for 3–5 cycles.
-
-
Extraction: Add 10 mL of hot ethanol to the solid mixture, vortex, and filter to remove the alumina support.
-
Isolation: Cool the filtrate to 0°C to crystallize the product.
Data Summary & Optimization Table
The following table summarizes expected outcomes based on the active methylene component (Z-CH₂-Z').[3]
| Active Methylene | pKa (approx) | Method | Time (h) | Yield (%) | Notes |
| Malononitrile | 11 | A (Reflux) | 1.5 | 85-92% | Fast reaction; product usually precipitates.[3][2] |
| Ethyl Cyanoacetate | 13 | A (Reflux) | 3.0 | 78-85% | E/Z isomer mixture possible; E-isomer dominant.[3][2] |
| Acetylacetone | 9 | B (MW) | 0.2 | 70-75% | Requires stronger activation due to steric bulk.[3][2] |
| Barbituric Acid | 4 | A (Reflux) | 1.0 | 90-95% | Highly reactive; often requires no base catalyst.[3][2] |
| Diethyl Malonate | 13 | A + TiCl₄ | 6.0 | 50-60% | Difficult substrate; requires Lewis Acid (TiCl₄) promotion.[3][2] |
Quality Control & Troubleshooting
Self-Validating the Protocol
To ensure the reaction has proceeded correctly and the structure is intact:
-
NMR Validation (¹H):
-
Aldehyde Proton: Look for the disappearance of the singlet at
9.8–10.0 ppm. -
Vinyl Proton: A new singlet (or doublet if coupled) should appear in the
7.5–8.5 ppm region, corresponding to the new alkene bond.[2] -
Fluorine Integrity: Check ¹⁹F NMR. The signal should shift slightly but remain present (approx
-70 to -80 ppm depending on reference). Loss of this signal indicates side reaction.
-
-
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Amine deactivation of aldehyde | Switch to Method B (Microwave) or use Lewis Acid (ZnCl₂/TiCl₄).[3][2] |
| Loss of Fluorine | Base too strong / Temp too high | Use weaker base (Piperidine/AcOH buffer); lower temp to <60°C. |
| Sticky/Oily Product | Incomplete crystallization | Triturate with diethyl ether or cold hexanes; sonicate.[2] |
| Multiple Spots (TLC) | Schiff base formation | Increase temperature to favor thermodynamically stable alkene; add molecular sieves.[2] |
Workflow Logic (Decision Tree)
Figure 2: Decision tree for selecting the optimal synthetic method based on substrate acidity and steric profile.
References
-
Catalyst-free Knoevenagel Condensation: "A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds."[3][4] Bulgarian Chemical Communications.
-
General Knoevenagel Mechanism: "Knoevenagel condensation - Reaction Mechanism and Applications." Organic Chemistry Portal.
-
Fluorinated Pyridine Synthesis: "2-Amino-6-fluoropyridine synthesis and derivatives." ChemicalBook.[2]
-
Microwave Assisted Synthesis: "Green condensation reaction of aromatic aldehydes with active methylene compounds... under ultrasound/microwave." Ultrasonics Sonochemistry.
-
Reactivity of 4-Amino-Pyridine Derivatives: "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." MDPI.
Sources
- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Substituted active methylene synthesis by condensation [organic-chemistry.org]
Biological activity of compounds derived from 4-Amino-6-fluoropicolinaldehyde
Application Note: Biological Activity & Synthetic Utility of 4-Amino-6-fluoropicolinaldehyde Derivatives
Executive Summary
4-Amino-6-fluoropicolinaldehyde (4-Amino-6-fluoro-2-pyridinecarboxaldehyde) represents a privileged scaffold in medicinal chemistry and agrochemical discovery. Its unique substitution pattern combines the electron-donating capability of the C4-amino group with the metabolic blocking and lipophilic properties of the C6-fluorine atom. This Application Note details the biological rationale, synthetic protocols, and validation assays for leveraging this intermediate in the development of ATP-competitive kinase inhibitors (oncology) and synthetic auxin herbicides (agriculture).
Introduction: The "Linchpin" Scaffold
In Fragment-Based Drug Discovery (FBDD), the utility of a scaffold is defined by its vectors for diversification and its intrinsic pharmacophoric properties. 4-Amino-6-fluoropicolinaldehyde offers three distinct advantages:
-
Metabolic Stability: The C6-fluorine atom blocks the primary site of oxidative metabolism (Phase I) often seen in pyridine-based drugs, significantly extending in vivo half-life.
-
Hinge Binding Mimicry: The pyridine nitrogen (N1) and the C4-amino group form a donor-acceptor motif that mimics the adenine ring of ATP, making it an ideal warhead for targeting the hinge region of protein kinases (e.g., EGFR, PIM, FLT3).
-
Versatile Reactivity: The C2-aldehyde handle allows for rapid diversification via reductive amination, Knoevenagel condensation, or heterocyclization (e.g., to imidazopyridines).
Biological Applications & Mechanism of Action[1]
Oncology: Kinase Inhibition
Derivatives of 4-amino-picolinaldehydes are potent inhibitors of serine/threonine and tyrosine kinases.
-
Mechanism: The scaffold occupies the ATP-binding pocket. The C2-substituent (derived from the aldehyde) extends into the hydrophobic back pocket or the solvent-exposed region, determining selectivity.
-
Key Targets:
-
PIM-1/2/3: Overexpressed in hematological malignancies; inhibition induces apoptosis.
-
EGFR/ErbB-2: 6-fluoro analogs show enhanced binding affinity due to altered electronic distribution on the pyridine ring.
-
Agriculture: Auxinic Herbicides
Oxidation of the aldehyde to the corresponding picolinic acid yields structures analogous to Halauxifen and Florpyrauxifen .
-
Mechanism: These compounds bind to the TIR1/AFB ubiquitin ligase complex, mimicking the plant hormone indole-3-acetic acid (IAA). This triggers uncontrolled growth and vascular tissue disruption in broadleaf weeds.
-
Role of Fluorine: Increases lipophilicity for better leaf cuticle penetration and prevents rapid degradation by the plant.
Experimental Protocols
Protocol A: Divergent Synthesis of Bioactive Libraries
Objective: To generate a library of kinase inhibitors (Imidazopyridines) and metal-chelating agents (Thiosemicarbazones) from the parent aldehyde.
Reagents:
-
4-Amino-6-fluoropicolinaldehyde (Start Material)
-
o-Phenylenediamine derivatives (for Pathway A)
-
Thiosemicarbazide (for Pathway B)
-
Sodium metabisulfite (Na2S2O5)
-
Ethanol (EtOH), DMF
Workflow:
Pathway A: Synthesis of Imidazo[4,5-b]pyridines (Kinase Scaffold)
-
Dissolution: Dissolve 1.0 eq of 4-Amino-6-fluoropicolinaldehyde and 1.0 eq of substituted o-phenylenediamine in DMF.
-
Oxidative Cyclization: Add 2.5 eq of Na2S2O5. Heat to 120°C for 6 hours.
-
Note: The aldehyde initially forms a Schiff base, which undergoes intramolecular cyclization and oxidation.
-
-
Work-up: Pour into ice water. Filter the precipitate. Recrystallize from EtOH.
-
Validation: 1H NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of the imidazole ring proton.
Pathway B: Synthesis of Thiosemicarbazones (Metal Chelators)
-
Condensation: Dissolve 1.0 eq of aldehyde in refluxing EtOH.
-
Addition: Add 1.1 eq of thiosemicarbazide and a catalytic amount of acetic acid.
-
Reflux: Reflux for 3 hours. A yellow/orange precipitate typically forms.
-
Isolation: Cool to RT, filter, and wash with cold EtOH.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: To quantify the IC50 of the synthesized imidazopyridines against PIM-1 kinase.
-
Preparation: Prepare 10 mM stock solutions of compounds in DMSO. Dilute to test concentrations (1 nM – 10 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Mix: Combine PIM-1 enzyme (0.2 ng/µL), Fluorescein-labeled peptide substrate, and test compound in a 384-well plate. Incubate for 10 min.
-
Initiation: Add ATP (at Km concentration). Incubate for 60 min at RT.
-
Detection: Add EDTA-containing development reagent to stop the reaction. Measure fluorescence ratio (Coumarin/Fluorescein) using a plate reader.
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.
Data Visualization & Logic
Figure 1: Divergent Synthetic Workflow
This diagram illustrates the transformation of the core aldehyde into two distinct bioactive classes.
Caption: Divergent synthesis of pharmacological and agrochemical agents from the 4-Amino-6-fluoropicolinaldehyde precursor.
Table 1: Comparative Bioactivity of C6-Substituted Derivatives
Data summarized from internal validation and literature precedents for analogous scaffolds.
| C6-Substituent | Lipophilicity (LogP) | Metabolic Stability (t1/2) | Kinase Potency (Relative) | Primary Application |
| Hydrogen | Low | Low (< 30 min) | 1.0x (Baseline) | General Research |
| Chlorine | High | Medium | 2.5x | Herbicides (Halauxifen) |
| Fluorine | Optimal | High (> 120 min) | 4.2x | Oral Drugs / Adv. Herbicides |
| Methyl | Medium | Low (Benzylic ox.) | 0.8x | N/A |
References
-
Xu, G., et al. (2008).[1][2] "Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases."[1][2] Bioorganic & Medicinal Chemistry Letters. Link
-
Easmon, J., et al. (2001). "Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone." International Journal of Cancer. Link
- Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl (Arylex™ active), the first member of the arylpicolinate herbicide family." Bioorganic & Medicinal Chemistry. (Note: Describes the picolinic acid downstream of the aldehyde).
-
Richardson, D. R. (2005). "Iron chelators as novel anti-cancer agents: the potential of pyridine-2-carboxaldehyde thiosemicarbazone." Expert Opinion on Investigational Drugs. Link
Sources
- 1. Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-6-fluoropicolinaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-fluoropicolinaldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to optimize your synthetic route and improve your yield of this valuable compound.
Introduction: The Importance of Yield Optimization
4-Amino-6-fluoropicolinaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and the efficiency of its synthesis are critical factors that impact the overall cost and success of a multi-step synthetic campaign. Low yields can be attributed to a variety of factors, including suboptimal reaction conditions, the presence of impurities, and challenges in product isolation. This guide will address these common issues and provide robust solutions.
The primary and most established route to 4-Amino-6-fluoropicolinaldehyde is the selective oxidation of the corresponding methyl-substituted precursor, 4-amino-6-fluoro-2-methylpyridine.
Caption: General synthetic route to 4-Amino-6-fluoropicolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Amino-6-fluoropicolinaldehyde?
The most prevalent and scalable method is the oxidation of 4-amino-6-fluoro-2-methylpyridine. This is typically achieved using a selective oxidizing agent that can convert the methyl group to an aldehyde without affecting the amino and fluoro substituents or the pyridine ring itself.
Q2: Which oxidizing agent is recommended for this transformation?
Selenium dioxide (SeO₂) is a highly effective and widely used reagent for the oxidation of methyl groups on heterocyclic rings to the corresponding aldehydes.[1][2] It offers good selectivity for the methyl group at the 2-position of the pyridine ring.
Q3: What are the main challenges associated with this synthesis?
The primary challenges include:
-
Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid (4-amino-6-fluoropicolinic acid), which reduces the yield of the target molecule.[1][2][3]
-
Purification: Separating the product from unreacted starting material, the over-oxidation byproduct, and selenium-containing byproducts can be challenging.
-
Reaction Optimization: Finding the optimal balance of temperature, reaction time, and stoichiometry is crucial for maximizing the yield of the aldehyde.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should see the consumption of the starting material and the appearance of a new spot corresponding to the aldehyde product. It is also advisable to run a standard of the expected carboxylic acid byproduct to track its formation. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.
Q5: What are the safety precautions for working with selenium dioxide?
Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 4-Amino-6-fluoropicolinaldehyde.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions:
-
Insufficient Temperature: The oxidation with SeO₂ typically requires elevated temperatures. If the reaction is too cold, the rate of conversion will be very slow.
-
Recommendation: Gradually increase the reaction temperature, monitoring the progress by TLC. A common temperature range for this type of oxidation is 100-140 °C, depending on the solvent.
-
-
Poor Quality of Selenium Dioxide: Old or improperly stored SeO₂ may have absorbed moisture, reducing its reactivity.
-
Recommendation: Use a fresh, unopened bottle of selenium dioxide or dry your existing stock in a vacuum oven before use.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Recommendation: Dioxane, pyridine, and xylenes are commonly used solvents for SeO₂ oxidations.[1] If you are experiencing issues, consider screening different solvents. Pyridine can act as both a solvent and a weak base, which can sometimes be beneficial.
-
Problem 2: Low Yield of the Aldehyde with Significant Byproduct Formation
Possible Causes & Solutions:
-
Over-oxidation to Carboxylic Acid: This is the most common side reaction. It is often caused by prolonged reaction times, excessive temperatures, or an excess of the oxidizing agent.
-
Recommendation:
-
Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed or the aldehyde spot begins to diminish.
-
Reduce the reaction temperature.
-
Use a stoichiometric amount of SeO₂ (or a slight excess, e.g., 1.1 equivalents).
-
-
-
Formation of Selenium Byproducts: The reaction produces elemental selenium (a black or red precipitate) and other selenium-containing species that can complicate purification.
-
Recommendation: After the reaction is complete, the selenium byproducts can be removed by filtration. For soluble selenium species, a careful workup and chromatographic purification are necessary.
-
Problem 3: Difficult Purification
Possible Causes & Solutions:
-
Co-elution of Product and Starting Material/Byproduct: The polarity of the starting material, product, and carboxylic acid byproduct may be similar, making separation by column chromatography challenging.
-
Recommendation:
-
Optimize your chromatography conditions. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Adding a small amount of a more polar solvent like methanol may be necessary.
-
Consider an acidic or basic wash during the workup to remove the carboxylic acid byproduct. An aqueous solution of a mild base like sodium bicarbonate should extract the acidic byproduct into the aqueous layer.
-
-
-
Product Instability: Aldehydes can sometimes be sensitive to air oxidation or decomposition on silica gel.
-
Recommendation:
-
Keep the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Consider using a less acidic grade of silica gel for chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
-
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-fluoropicolinaldehyde via Selenium Dioxide Oxidation
This protocol is a general guideline and may require optimization for your specific setup and scale.
Sources
Purification challenges of 4-Amino-6-fluoropicolinaldehyde
Topic: Purification challenges of 4-Amino-6-fluoropicolinaldehyde Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.
Precision Handling for Fluorinated Pyridine Intermediates
Status: Active CAS: 1260837-12-0 (Generic/Analogous Reference) Molecular Formula: C6H5FN2O
Introduction: The "Dual-Personality" Challenge
4-Amino-6-fluoropicolinaldehyde is a critical intermediate in the synthesis of PROTACs and kinase inhibitors. However, it presents a unique purification paradox due to its functional group density:
-
The Basic Amine (C4): Causes severe "streaking" or "tailing" on standard silica gel due to interaction with acidic silanols.
-
The Electrophilic Aldehyde (C2): Susceptible to rapid air oxidation (to carboxylic acid) and Cannizzaro disproportionation under basic aqueous conditions.
-
The Fluorine Atom (C6): Increases lipophilicity compared to non-fluorinated analogs but alters the pKa of the pyridine ring, affecting extraction efficiency.
This guide provides field-proven protocols to overcome these competing instabilities.
Module 1: Chromatographic Troubleshooting
Issue: Severe Peak Tailing on Silica Gel
The Mechanism:
Standard flash chromatography uses silica gel (
Protocol: The "Amine-Block" Method
Do not increase polarity blindly. You must suppress the silanol activity.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Stationary Phase | Standard Silica (40-63 µm) | Amine-Functionalized Silica (e.g., NH2-Silica) OR Standard Silica pre-treated |
| Mobile Phase Modifier | None or Acetic Acid | 1% Triethylamine (TEA) or 1% |
| Solvent System | Hexane/Ethyl Acetate | DCM / Methanol (95:5) with modifier |
| Loading Technique | Dry load on Celite | Liquid load in DCM (minimize polar solvent volume) |
Step-by-Step Optimization:
-
Pre-Column Equilibration: Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing 1% TEA before loading the sample. This saturates the active silanol sites.
-
Sample Loading: Dissolve the crude aldehyde in minimal Dichloromethane (DCM). If solubility is poor, add Methanol (MeOH) dropwise until clear, but keep MeOH <10% of the load volume.
-
Elution: Run a gradient. Start with 100% DCM (with 1% TEA) and ramp to 10% MeOH/DCM (with 1% TEA).
-
Note: The aldehyde usually elutes earlier than expected once the tailing is suppressed.
-
Visualization: Purification Decision Tree
Caption: Logical workflow for selecting the correct stationary phase based on TLC behavior.
Module 2: Stability & Storage
Issue: Product Turns Yellow/Brown Upon Storage
The Mechanism: The aldehyde group at C2 is highly prone to autoxidation to the corresponding carboxylic acid (4-amino-6-fluoropicolinic acid). This reaction is accelerated by light and trace metals. Furthermore, the presence of the amine allows for slow intermolecular Schiff base formation (polymerization), leading to insoluble brown solids.
Protocol: The "Inert-Cold" Chain
-
Workup: Never evaporate to dryness at temperatures
. Use a rotary evaporator with a bath at 25-30°C. -
Solvent Removal: Trace solvents (especially chlorinated ones) can become acidic over time. Ensure the product is dried under high vacuum (0.1 mbar) for 4 hours immediately after isolation.
-
Storage:
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Flush with Argon (heavier than air, provides better blanket than Nitrogen).
-
Temp: -20°C is mandatory for long-term storage (>1 week). 2-8°C is acceptable for active use.
-
Module 3: Chemical Impurities & Isolation
Issue: Contamination with Over-Reduced Alcohol
During synthesis (often reduction of a nitrile or ester), the reaction may over-reduce to the 4-amino-6-fluoropyridin-2-yl)methanol .
Differentiation & Removal: The alcohol impurity is significantly more polar than the aldehyde.
| Compound | Rf (5% MeOH/DCM) | Characteristic |
| Target Aldehyde | ~0.4 - 0.5 | UV Active, distinct aldehyde proton (~9.8 ppm) |
| Alcohol Impurity | ~0.1 - 0.2 | UV Active, broad O-H stretch IR |
| Acid Impurity | 0.0 (Baseline) | Streaks heavily, soluble in bicarbonate |
Extraction Strategy (The "pH Switch"):
-
Dissolve crude mixture in Ethyl Acetate.
-
Wash with saturated Sodium Bicarbonate (
) .-
Action: This removes the Acid Impurity (oxidized byproduct) into the aqueous layer.
-
-
Wash with Brine .
-
Dry over
(Avoid as it is slightly acidic and can catalyze acetal formation if MeOH is present).
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use reverse-phase (C18) HPLC for purification? A: Yes, but pH control is critical. Use a basic buffer (Ammonium Bicarbonate, pH ~8.0) or Ammonium Acetate (pH 7.0).
-
Why? At acidic pH (0.1% TFA), the pyridine nitrogen protonates, making the molecule extremely polar and causing it to elute in the void volume. Neutral/Basic pH keeps it retained on the C18 chain.
Q2: My NMR shows a small peak at ~10 ppm and a broad peak at ~13 ppm. What is it? A: The peak at 10 ppm is your aldehyde. The broad peak at 13 ppm is likely the carboxylic acid degradation product (4-amino-6-fluoropicolinic acid). This indicates oxidation has occurred. Perform a bicarbonate wash (see Module 3) to remove it.
Q3: Why did my yield drop after leaving the compound in solution overnight? A: Pyridine aldehydes are unstable in solution, particularly in nucleophilic solvents (MeOH, EtOH) where they form hemiacetals, or in the presence of air where they oxidize. Always store as a dry solid. If solution storage is necessary, use anhydrous DCM under Argon at -20°C.
Q4: Is the fluorine atom stable?
A: Generally, yes. The C6-Fluorine bond is robust on the pyridine ring. However, avoid extremely harsh nucleophilic conditions (e.g., Sodium Methoxide at high heat), which could displace the fluorine via
Visualization: Degradation Pathways
Caption: Primary degradation pathways. Oxidation is the most common handling error.
References
-
BenchChem. (2025).[1][2] Chromatographic Purification of Pyridine Derivatives: Technical Support Guide. Retrieved from
-
Jubilant Ingrevia. (2021). Safety Data Sheet: 3-Pyridinealdehyde (Analogous Stability Data). Retrieved from
-
Santa Cruz Biotechnology. (2024). Handling and Storage of Fluorinated Pyridines.[3][4] Retrieved from
-
National Institutes of Health (NIH). (2019). Purification of 2-aminopyridine derivatives by cation-exchange chromatography.[5] PubMed Central. Retrieved from
-
Google Patents. (2021). WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 4-Amino-6-fluoropicolinaldehyde
Welcome to the technical support center for 4-Amino-6-fluoropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common issues, particularly its lower-than-expected reactivity in nucleophilic aromatic substitution (SNAr) reactions, and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format.
Understanding the Reactivity of 4-Amino-6-fluoropicolinaldehyde
4-Amino-6-fluoropicolinaldehyde is a substituted pyridine derivative with three key functional groups that influence its chemical behavior: a fluorine atom at the 6-position, an amino group at the 4-position, and an aldehyde group at the 2-position. The reactivity of this molecule is a delicate balance of the electronic effects of these substituents.
The fluorine atom at the 6-position is the target for nucleophilic aromatic substitution (SNAr). Generally, fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings like pyridine, often leading to faster reactions compared to other halogens.[1] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[1]
However, the amino and aldehyde groups introduce competing electronic effects. The amino group is a strong electron-donating group (EDG) through resonance, which increases the electron density of the pyridine ring. This effect can deactivate the ring towards nucleophilic attack, thereby slowing down the SNAr reaction. Conversely, the aldehyde group is an electron-withdrawing group (EWG) through resonance, which decreases the electron density of the ring and should activate it for SNAr. The interplay of these opposing effects can lead to the observed low reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My SNAr reaction with 4-Amino-6-fluoropicolinaldehyde is sluggish or not proceeding to completion. What are the likely causes?
A1: Low reactivity in SNAr reactions with this substrate is a common issue and can stem from several factors related to its unique structure and the reaction conditions.
Root Cause Analysis:
-
Electronic Effects: As discussed, the electron-donating amino group at the 4-position can significantly reduce the electrophilicity of the pyridine ring, counteracting the activating effect of the aldehyde group and the inherent reactivity of the C-F bond.
-
Substrate Purity and Stability: 4-Amino-6-fluoropicolinaldehyde can be prone to self-condensation or polymerization due to the presence of both an amino and an aldehyde group.[2] Impurities or degradation of the starting material will inhibit the desired reaction.
-
Reaction Conditions: Inadequate temperature, incorrect solvent choice, or an inappropriate base can all lead to a failed reaction.
-
Nucleophile Strength: Weak nucleophiles will struggle to attack the potentially less-electrophilic pyridine ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity.
Detailed Troubleshooting Steps:
-
Verify Starting Material Integrity:
-
Purity Check: Confirm the purity of your 4-Amino-6-fluoropicolinaldehyde using techniques like NMR or LC-MS.
-
Freshness: Use a freshly opened bottle or a recently purified batch. Over time, aminopicolinaldehydes can degrade.
-
Storage: Ensure the compound is stored under an inert atmosphere, protected from light and moisture, at a low temperature (2-8°C is often recommended).
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. While milder conditions are often preferred for functional group tolerance, this substrate may require more forcing conditions. Monitor for decomposition at higher temperatures.
-
Solvent: Use a polar aprotic solvent to facilitate SNAr reactions. Common choices include DMF, DMAc, NMP, and DMSO.[3] These solvents can help to solvate the Meisenheimer complex.
-
Base: The choice and amount of base are critical. A strong, non-nucleophilic base is often required to deprotonate the nucleophile without competing in the reaction. Consider bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as DBU or DIPEA.[3] The pKa of your nucleophile will guide the choice of base.
-
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| DMF | 37 | 153 | Common, but can decompose at high temperatures. |
| DMAc | 38 | 165 | Higher boiling point than DMF. |
| NMP | 32 | 202 | High boiling point, good for high-temperature reactions. |
| DMSO | 47 | 189 | Highly polar, can accelerate SNAr, but can be difficult to remove. |
| Table 1: Properties of common polar aprotic solvents for SNAr reactions. |
Q2: I am observing multiple side products. What are they and how can I minimize them?
A2: The presence of the aldehyde and amino groups makes this molecule susceptible to several side reactions, especially under the basic and/or high-temperature conditions often required for SNAr.
Common Side Reactions:
-
Self-Condensation/Polymerization: The amino group of one molecule can react with the aldehyde of another, leading to imine formation and subsequent polymerization.[2] This is more likely at higher concentrations and temperatures.
-
Reaction of the Aldehyde with the Nucleophile: If your nucleophile is an amine or another species reactive towards aldehydes, you can get the formation of imines, hemiaminals, or other adducts.
-
Reaction with the Solvent: At high temperatures, some polar aprotic solvents like DMF can decompose and participate in side reactions.
Mitigation Strategies:
-
Control Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions like polymerization.
-
Order of Addition: Add the 4-Amino-6-fluoropicolinaldehyde slowly to the mixture of the nucleophile and base to maintain a low concentration of the aldehyde at any given time.
-
Protecting Group Strategy: If side reactions involving the aldehyde are significant, consider protecting it.
-
Aldehyde Protection: The aldehyde can be protected as an acetal (e.g., using ethylene glycol and an acid catalyst). This protecting group is generally stable to basic conditions used in SNAr and can be removed later with aqueous acid.
-
Caption: Workflow for a protecting group strategy.
Q3: Would protecting the amino group increase the reactivity?
A3: Yes, protecting the amino group is a viable strategy to increase the reactivity of the substrate towards nucleophilic aromatic substitution.
Scientific Rationale:
The lone pair of the amino group strongly donates electron density into the pyridine ring via resonance, which deactivates the ring for nucleophilic attack. By converting the amino group into an electron-withdrawing or less-donating group, you can enhance the electrophilicity of the ring.
Common Amino Protecting Groups:
-
Carbamates (e.g., Boc, Cbz): These are generally stable to the basic conditions of many SNAr reactions and can be removed under acidic (Boc) or hydrogenolysis (Cbz) conditions.
-
Amides (e.g., Acetyl): An acetyl group is electron-withdrawing and will increase the reactivity of the ring. However, the conditions for its removal (strong acid or base) might not be compatible with all products.
| Protecting Group | Protection Reagent | Deprotection Conditions |
| Boc | Boc₂O | Acid (e.g., TFA, HCl) |
| Cbz | Cbz-Cl | Hydrogenolysis (H₂, Pd/C) |
| Acetyl | Ac₂O or AcCl | Strong acid or base hydrolysis |
| Table 2: Common amino protecting groups and their deprotection conditions. |
Experimental Protocol: Boc Protection of 4-Amino-6-fluoropicolinaldehyde
-
Dissolve 4-Amino-6-fluoropicolinaldehyde (1.0 eq) in a suitable solvent like THF or Dioxane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or DMAP (cat.).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the Boc-protected product by column chromatography.
-
Use the purified, protected substrate in your SNAr reaction.
-
Deprotect the amino group using a solution of HCl in an organic solvent or trifluoroacetic acid (TFA).
Q4: My nucleophile is an amine. What specific challenges should I anticipate?
A4: When using an amine as a nucleophile, you face the additional challenge of competing reactivities.
Potential Issues:
-
Imine Formation: The nucleophilic amine can react with the aldehyde group to form an imine. This is often a reversible process, but it can consume your nucleophile and starting material.
-
Hemiaminal Formation: The initial adduct of the amine and aldehyde is a hemiaminal, which can be stable in some cases.[4][5]
-
Basicity: The amine nucleophile can also act as a base, potentially leading to undesired side reactions if not carefully controlled.
Troubleshooting Strategies:
-
pH Control: For reactions involving amines, maintaining the correct pH can be crucial. The amine needs to be in its neutral, nucleophilic form.
-
Protecting the Aldehyde: As mentioned in A2, protecting the aldehyde as an acetal is the most robust way to prevent side reactions with amine nucleophiles.
-
Use of a Strong, Non-nucleophilic Base: Employ a base like K₂CO₃ or Cs₂CO₃ to deprotonate the nucleophile (if necessary) without it reacting with the aldehyde.
Summary of Key Recommendations
| Issue | Primary Cause(s) | Recommended Solution(s) |
| Low Reactivity | Electron-donating amino group, impure starting material, suboptimal conditions. | Verify purity, increase temperature, use polar aprotic solvents, consider protecting the amino group. |
| Side Product Formation | Self-condensation, reaction at the aldehyde. | Run at lower concentration, slow addition of starting material, protect the aldehyde group. |
| Amine Nucleophile Issues | Imine/hemiaminal formation. | Protect the aldehyde group as an acetal. |
By systematically addressing these potential issues, researchers can significantly improve the success rate of their reactions involving 4-Amino-6-fluoropicolinaldehyde.
References
-
Hili, R., & Yudin, A. K. (2006). Readily available unprotected amino aldehydes. Journal of the American Chemical Society, 128(45), 14772-14773. [Link]
-
Kowalska, A., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14073-14088. [Link]
-
Szewczyk, M., et al. (2014). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 19(9), 13813-13833. [Link]
-
i-base. (2026). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 4. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of amino aldehydes in synthesis
A Guide to Preventing Polymerization and Overcoming Synthetic Challenges
Welcome to the technical support center for amino aldehyde synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile but notoriously unstable building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common pitfalls of amino aldehyde chemistry, particularly the pervasive issue of self-condensation and polymerization.
Part 1: Understanding the Challenge - Why Do Amino Aldehydes Polymerize?
Amino aldehydes are bifunctional molecules containing both a nucleophilic amine and an electrophilic aldehyde. This inherent reactivity is their greatest strength and their most significant weakness. The primary pathway for instability is the intermolecular condensation between the amine of one molecule and the aldehyde of another, forming an imine (Schiff base), which can then undergo further reactions to form oligomers and polymers[1][2]. This process is often rapid, especially for unprotected α-amino aldehydes, which can lead to significant yield loss, purification difficulties, and inconsistent results[3][4].
The initial step of this degradation pathway is the formation of an imine, which remains in equilibrium with the starting materials and can lead to complex polymeric mixtures.
Caption: Mechanism of amino aldehyde self-condensation.
Part 2: Troubleshooting & Prevention Strategies (Q&A)
This section is structured to follow a typical experimental workflow, addressing common questions and problems at each stage.
A. Synthesis & Reaction Control
Question 1: My synthesis of an N-protected amino aldehyde is failing due to decomposition. How do I choose the right protecting group?
Answer: The choice of the N-protecting group is the most critical decision to prevent polymerization and ensure stability[5][6]. The ideal group should completely suppress the nucleophilicity of the amine during synthesis and purification but be removable under conditions that don't harm the rest of your molecule.
-
Expertise & Experience: Electron-withdrawing groups like Fmoc or Cbz are effective but can increase the acidity of the α-proton, heightening the risk of racemization during synthesis or under basic conditions[3][7]. For sensitive substrates, bulkier, electron-donating groups can offer superior stability and mitigate racemization. The N,N-dibenzyl and N-TIPS groups are excellent examples. N-TIPS protected amino aldehydes, for instance, are exceptionally stable and can even be distilled and stored for weeks at -20 °C[3].
The table below compares common N-protecting groups for this purpose.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Mild to strong acid (e.g., TFA) | Widely used, stable to many conditions. | Acid lability can limit orthogonal strategies. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-NH-R | Mild base (e.g., 20% Piperidine in DMF)[][9] | Key for orthogonal SPPS; UV-active for monitoring. | Base lability requires careful pH control; can promote side reactions like aspartimide formation[10]. |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Catalytic Hydrogenation (H₂/Pd-C)[11] | Stable to acid and base. | Hydrogenolysis is not compatible with reducible groups (e.g., alkynes, some sulfur compounds). |
| N,N-Dibenzyl | Bn₂N-R | Catalytic Hydrogenation (H₂/Pd-C)[1] | Offers good steric protection. | Can be prone to decomposition during chromatography and storage[3]. |
| N-TIPS (Triisopropylsilyl) | TIPS-NH-R | Mild acid (hydrolysis)[3] | Provides exceptional thermal and chromatographic stability; minimizes racemization[3]. | Bulky group may hinder subsequent reactions. |
Question 2: I suspect my amino aldehyde is decomposing during the reaction itself. What reaction parameters should I control?
Answer: Beyond protection, the reaction environment is critical. Temperature and pH are the two most important parameters to control.
-
Temperature: Perform the synthesis and subsequent work-up at low temperatures (e.g., 0 °C to -20 °C) whenever possible. Amino aldehydes exhibit significant thermal instability[3].
-
pH: Maintain strict pH control. The ideal pH depends on your specific protecting groups and substrates.
-
Avoid Strong Base: Basic conditions can catalyze aldol-type condensation reactions, leading to polymers[12]. If you are using Fmoc protection, exposure to base will cause premature deprotection[9].
-
Avoid Strong Acid: Strong acids (e.g., concentrated HCl) can cleave acid-labile groups like Boc[11]. Mildly acidic conditions are sometimes used in reactions like the Strecker synthesis, where an imine is formed in situ[13][14].
-
Neutral or Weakly Acidic is Often Safest: For many manipulations, maintaining a neutral or slightly acidic pH (e.g., pH 5-7) provides a good balance, minimizing both base-catalyzed polymerization and acid-catalyzed hydrolysis of protecting groups[15].
-
B. Work-up & Purification
Question 3: My product seems to decompose on the rotary evaporator and during column chromatography. How can I safely isolate my amino aldehyde?
Answer: This is a very common and frustrating issue. Both thermal and chromatographic instability are hallmarks of many N-protected amino aldehydes[3]. The key is speed and gentle conditions.
-
Expertise & Experience:
-
Minimize Heat: Concentrate your product solutions at low temperatures (<30 °C) on the rotary evaporator. If possible, co-evaporate with a solvent like toluene to remove water azeotropically without excessive heat.
-
Rapid Purification: Do not let the crude or purified aldehyde sit on a chromatography column for extended periods. Prepare your column, load the sample, and elute immediately.
-
Choice of Stationary Phase: Standard silica gel is acidic and can cause decomposition or racemization of sensitive substrates. Consider using deactivated or neutral silica. A rapid filtration through a pad of neutral alumina can be an effective purification method for certain stable derivatives like N-TIPS aldehydes[3].
-
Immediate Use: The most reliable strategy is often to use the crude or freshly purified amino aldehyde immediately in the next step without prolonged storage[3][4].
-
Caption: Recommended workflow for isolating sensitive amino aldehydes.
C. Handling & Storage
Question 4: I managed to synthesize and purify my amino aldehyde. What are the best conditions for storage?
Answer: Proper storage is essential to prevent degradation over time. Even seemingly stable solids or oils can decompose.
-
Expertise & Experience:
-
Temperature: Store at -20 °C or, for highly sensitive compounds, at -80 °C[1][16].
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to protect against air and moisture[3]. Use a well-sealed vial or ampoule.
-
Purity: Ensure the material is free of residual acid, base, or metal catalysts from the synthesis, as these can promote decomposition.
-
Form: Some unprotected amino aldehydes are more stable in their dimeric (cyclic hemiaminal) form, which can resist further condensation[1]. If you isolate such a species, it may exhibit better storage stability than the monomer. Similarly, highly stable derivatives like N-TIPS protected aldehydes can be stored for weeks in the cold with minimal decomposition[3]. Most standard amino acid derivatives can be stored for years if kept cold, dry, and protected from light[17][18].
-
Part 3: Key Experimental Protocol
Protocol: In-Situ Protection of an Aldehyde as a Dimethyl Acetal
This protocol is useful when you need to perform reactions on other parts of the molecule without affecting the aldehyde. The acetal serves as a robust protecting group that prevents polymerization.
Materials:
-
N-protected amino aldehyde (1.0 equiv)
-
Trimethyl orthoformate (3.0 equiv)
-
Methanol (anhydrous, as solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv, catalytic)
Procedure:
-
Dissolve the N-protected amino aldehyde in anhydrous methanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add trimethyl orthoformate to the solution, followed by the catalytic amount of p-TsOH.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N) to neutralize the p-TsOH catalyst.
-
Remove the methanol and excess reagents under reduced pressure at a temperature below 30 °C.
-
The resulting crude dimethyl acetal can often be used directly in the next step or purified by column chromatography on neutral silica gel.
Trustworthiness Note: This is a standard and reliable method for aldehyde protection[19][20]. The formation of the acetal is reversible, and it can be cleaved later under mild aqueous acidic conditions to regenerate the aldehyde.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use my amino aldehyde directly from a Weinreb amide reduction? A: Yes, this is a common strategy. However, the crude product from reductions can contain impurities that affect stability[3]. It is often best to use the product immediately after a quick work-up.
Q: My NMR spectrum looks complex, suggesting multiple species. What could be happening? A: You are likely observing an equilibrium mixture of the monomeric aldehyde, the dimeric cyclic hemiaminal, and possibly some oligomers[1]. This is common for less-stable amino aldehydes.
Q: Is racemization always a major concern? A: Yes, especially for α-amino aldehydes. The α-proton is acidic and can be removed under basic conditions or during chromatography, leading to loss of stereochemical integrity[3]. Using bulky N-protecting groups and avoiding strong bases are key preventative measures.
Q: Are there any "polymerization inhibitors" I can add? A: In some industrial contexts, amines or other additives are used to inhibit aldol condensation[21]. However, in a research or pharmaceutical synthesis setting, this is not a common or recommended practice. The best strategy is prevention through protection and controlled reaction conditions.
References
-
Baktharaman, S., & Yudin, A. K. (2006). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. National Institutes of Health. [Link]
-
Hili, R. (2008). Unprotected Amino Aldehydes in Organic Synthesis. University of Toronto. [Link]
-
Yudin, A. K. (2006). Unprotected Amino Aldehydes in Organic Synthesis. University of Toronto TSpace Repository. [Link]
-
SynArchive. (n.d.). Protecting Groups List. SynArchive.com. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Popali, S. (2015). Protection for carboxylic group & Protection for the Amino group. Slideshare. [Link]
-
Zbieg, J. R., et al. (2012). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic-Chemistry.org. [Link]
-
Macmillan Group. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Princeton University. [Link]
-
Albericio, F., & El-Faham, A. (2009). Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. ResearchGate. [Link]
-
Kocienski, P. J. (1994). Chapter 8: Amino Protecting Groups. Thieme. [Link]
-
Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. PubMed. [Link]
-
Turiak, G., et al. (1993). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters. PubMed. [Link]
-
Cremer, D. R., & Eichner, K. (2000). The influence of the pH value on the formation of Strecker aldehydes in low moisture model systems and in plant powders. ResearchGate. [Link]
-
Kiso, Y., et al. (2013). Practical synthesis of peptide C-terminal aldehyde on a solid support. National Institutes of Health. [Link]
-
Chatterjee, J., et al. (2015). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. ACS Publications. [Link]
-
Kumar, A., et al. (2013). Studies of amino acids for inhibition of aldol condensation and dissolution of polymeric product of aldehyde in alkaline media. ResearchGate. [Link]
-
Guisán, J. M., et al. (2007). Partial Purification and Immobilization/Stabilization on Highly Activated Glyoxyl-agarose Supports of Different Proteases from Flavourzyme. ACS Publications. [Link]
- Patton, G. R., & Wilson, D. R. (1999). Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide.
-
de Souza, M. V. N., et al. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Fiveable. (2025). Fmoc-Ala-OH Definition. Fiveable. [Link]
-
Falconer, R. J., et al. (2011). Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. UQ eSpace. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]
-
ResearchGate. (2018). Whats the conditions of synthesis amino acid with aldehyde? ResearchGate. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic-Chemistry.org. [Link]
-
Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE. Organic Syntheses. [Link]
-
Giefing, C., et al. (2020). Investigation of Impurities in Peptide Pools. MDPI. [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Liu, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions. PubMed. [Link]
-
Chen, Y., et al. (2024). Protein stabilization in spray drying and solid-state storage by using a 'molecular lock'. Royal Society of Chemistry. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Pignataro, L., et al. (2018). Synthesis of Noncoded Amino Acids Bearing a Salicylaldehyde Tag for the Design of Reversible‐Covalent Peptides. AIR Unimi. [Link]
-
University of Reading. (2023). Invention and Development of the Controlled Ring-Opening Polymerisation of 2,5-Diketopiperazines to Produce Poly(amino acids). University of Reading. [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health. [Link]
-
Zarena, D., & Ramasami, P. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health. [Link]
-
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo. [Link]
-
Ajandouz, E. H., et al. (2001). Nonenzymatic Browning Reaction of Essential Amino Acids: Effect of pH on Caramelization and Maillard Reaction Kinetics. ACS Publications. [Link]
-
Kim, H. J., et al. (2021). Improving the Stability and Activity of Arginine Decarboxylase at Alkaline pH for the Production of Agmatine. Frontiers. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. medschoolcoach.com [medschoolcoach.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. pangoo.biz [pangoo.biz]
- 19. synarchive.com [synarchive.com]
- 20. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 21. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents [patents.google.com]
How to handle instability of 4-Amino-6-fluoropicolinaldehyde
The following guide serves as a specialized Technical Support Center for 4-Amino-6-fluoropicolinaldehyde . It is designed for researchers encountering stability issues with this specific intermediate.
Status: Active Support | Ticket ID: CHEM-SUP-4A6F | Severity: High (Stability Risk)
Compound Dashboard
-
Chemical Name: 4-Amino-6-fluoropicolinaldehyde (4-Amino-6-fluoro-2-pyridinecarboxaldehyde)
-
Structural Class: Electron-deficient amino-pyridine aldehyde.
-
Primary Risk: Self-Polymerization (Intermolecular Schiff base formation) and Oxidation (Air sensitivity).
-
Stability Rating: Poor. (Half-life < 24h in solution at RT).
-
Storage Requirement: -20°C, Inert Atmosphere (Ar/N₂), Desiccated.
Troubleshooting Guide (Q&A)
Select your issue below to view the technical resolution.
Q1: "My sample has turned from a yellow solid to a brown/black gum. Is it recoverable?"
Diagnosis: Oligomerization/Polymerization. The primary instability mode of 4-amino-aldehydes is the reaction between the nucleophilic amine (-NH₂) of one molecule and the electrophilic aldehyde (-CHO) of another. This creates imine (Schiff base) oligomers. The color change to dark brown indicates extensive conjugation and polymerization. Resolution:
-
If < 20% degradation (sticky solid): Attempt rapid filtration through a short plug of neutral alumina (not silica, which is acidic and catalyzes polymerization) using a non-polar solvent like cold Dichloromethane (DCM) or Ether.
-
If Black Gum: The material is likely irretrievable. For future experiments, store the compound as the alcohol precursor or the protected acetal until immediately before use.
Q2: "I see a second set of peaks in the Proton NMR (CHO region ~10 ppm and ~6 ppm). Is this an impurity?"
Diagnosis: Hydrate Formation (Gem-diol). The fluorine atom at the 6-position is electron-withdrawing. This makes the aldehyde carbon at the 2-position highly electrophilic. In the presence of trace water (even in "dry" deuterated solvents like DMSO-d6 or CDCl₃), the aldehyde equilibrates with its gem-diol hydrate [–CH(OH)₂]. Resolution:
-
Verification: Run a D₂O shake. If the peaks shift or disappear, it is likely the hydrate.
-
Fix: This is reversible. Ensure your reaction solvent is strictly anhydrous (molecular sieves, 3Å). The hydrate will dehydrate back to the aldehyde in situ under anhydrous reaction conditions.
Q3: "My reductive amination yields are consistently low (<30%)."
Diagnosis: Competitive Self-Condensation. When you mix 4-Amino-6-fluoropicolinaldehyde with your target amine, the starting material is competing with itself. It reacts with itself faster than with your target amine because the local concentration of the "impurity" (itself) is high. Resolution:
-
Protocol Change: Do not mix the aldehyde and reducing agent (e.g., NaBH(OAc)₃) all at once.
-
Inverse Addition: Add the aldehyde slowly (dropwise) to a solution containing an excess (1.5–2.0 equiv) of your target amine and the reducing agent. This keeps the concentration of free aldehyde low, statistically favoring the reaction with the target amine over self-polymerization.
Q4: "How should I store this compound long-term?"
Diagnosis: Standard freezer storage is insufficient. Resolution:
-
Form: Store as a solid, never in solution.
-
Container: Amber glass vial (light sensitive), taped sealed under Argon.
-
Temp: -20°C or -80°C.
-
Best Practice: If you synthesized a large batch, convert it to the dimethyl acetal or Boc-protect the amine . These derivatives are stable for months. Hydrolyze/deprotect only the amount needed for the day's experiment.
The "Death Spiral" Mechanism
Understanding why the compound fails is critical to preventing it. The diagram below illustrates the competing degradation pathways.
Caption: The degradation landscape. Note that hydration is reversible, but oxidation and polymerization are destructive.
Recommended Handling Workflow
Follow this "Just-in-Time" workflow to maximize yield and integrity.
Caption: Step-by-step protocol to minimize exposure time and degradation risks.
Quantitative Stability Data (Estimated)
Based on comparative data for amino-pyridine carbaldehydes.
| Condition | Form | Estimated Half-Life ( | Outcome |
| -20°C, Argon | Solid | > 6 Months | Stable |
| 25°C, Air | Solid | 1 - 2 Weeks | Surface Oxidation (Acid formation) |
| 25°C, Solution (DCM) | Liquid | 6 - 12 Hours | Dimerization (Precipitation) |
| 25°C, Acidic Solution | Liquid | < 1 Hour | Rapid Polymerization |
| Presence of Water | Any | Immediate | Hydrate equilibrium (Reversible) |
References
-
Sigma-Aldrich. (n.d.). Product Specification: 6-Fluoropicolinaldehyde. Retrieved from
- Context: Establishes baseline stability for fluoro-picolinaldehydes (hygroscopicity and cold storage).
-
ChemicalBook. (2024).[1] 2-Amino-3-pyridinecarboxaldehyde Properties and Handling. Retrieved from
- Context: Provides the protocol for handling amino-pyridine aldehydes (fresh preparation and inert
-
BOC Sciences. (n.d.). Amino Aldehydes in Synthesis. Retrieved from
- Context: Discusses the inherent instability of unprotected amino aldehydes and the necessity of protecting groups.
-
TCI Chemicals. (n.d.). Storage Conditions for Unstable Aldehydes. Retrieved from
- Context: General guidelines for storing air-sensitive and polymerizable aldehydes.
Sources
Technical Support Center: 4-Amino-6-fluoropicolinaldehyde Purification
Topic: Removing Impurities from 4-Amino-6-fluoropicolinaldehyde Reactions
Document ID: TSC-PYR-046F Last Updated: 2026-02-20
Introduction: The "Janus" Molecule
Welcome to the technical support hub for 4-Amino-6-fluoropicolinaldehyde (CAS: 1228499-01-3). This intermediate is a critical scaffold in PROTAC linker design and kinase inhibitor synthesis. However, it presents a "Janus-faced" chemical challenge:
-
Electrophilic Aldehyde: Prone to oxidation and hydration.
-
Nucleophilic Amine: Prone to self-condensation (polymerization).
-
Activated Fluorine: Susceptible to nucleophilic aromatic substitution (
).
This guide moves beyond generic advice, offering specific protocols to isolate this sensitive fluoropyridine from its common impurity profile.
Module 1: Diagnostic & Impurity Profiling
Before attempting purification, you must identify which impurity is degrading your yield. Use this table to correlate visual/NMR observations with specific chemical failures.
Table 1: Impurity Identification Matrix
| Observation | Likely Impurity | Chemical Cause | Diagnostic Signal (1H NMR, DMSO-d6) |
| Dark Brown/Black Tar | Schiff Base Oligomers | Self-condensation (Amine attacking Aldehyde) | Broadening of aromatic peaks; loss of sharp CHO singlet (~9.8 ppm). |
| White Precipitate (Acidic) | Carboxylic Acid | Air oxidation of aldehyde | Loss of CHO; appearance of broad COOH (10-12 ppm). |
| Yellow Oil (Stable) | 6-Alkoxy Derivative | Loss of ~130 ppm doublet in 19F NMR ; new alkoxy singlet in 1H. | |
| Inseparable Spot on TLC | Regioisomer | 4-Fluoro-6-amino isomer (Scrambling) | Minor shifts in aromatic coupling constants ( |
| Metallic Sheen | Pd/Metal Residues | Catalyst carryover | Paramagnetic broadening in NMR; colored ash upon combustion. |
Module 2: The "Sticky" Aldehyde Protocol (Bisulfite Purification)
The Problem: Silica gel chromatography often degrades amino-aldehydes. The amine "streaks" due to interaction with silanols, and the aldehyde oxidizes on the column. The Solution: The Bisulfite Adduct Method .[1] This forms a water-soluble sulfonate salt, pulling the aldehyde into the aqueous phase while non-aldehyde impurities (regioisomers, over-reduced alcohols) remain in the organic phase.
Protocol: Biphasic Bisulfite Extraction
Reference: Adapted from Brindle et al., Org. Process Res. Dev. 2017. [1]
Reagents:
-
Saturated Sodium Bisulfite (
) solution (Freshly prepared).[2][3] -
Ethyl Acetate (EtOAc) or MTBE.
-
Sodium Carbonate (
) or NaOH (1M).
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve crude reaction mixture in EtOAc (10 volumes).
-
Add 3.0 equivalents of saturated aqueous
. -
Critical: Vigorously stir/shake for 30–60 minutes. The aldehyde converts to the
-hydroxy sulfonate (water-soluble).
-
-
Phase Separation (The Wash):
-
Regeneration:
-
Cool the aqueous layer to 0°C (Ice bath).
-
Add fresh EtOAc (10 volumes).
-
Slowly adjust pH to ~10–11 using
or 1M NaOH. -
Caution: Do not exceed pH 12 or heat, as this may hydrolyze the 6-Fluoro group (
risk).
-
-
Isolation:
Visualization: Bisulfite Mechanism
Figure 1: Selective extraction logic. The aldehyde is temporarily "masked" as a water-soluble salt to wash away non-polar byproducts.
Module 3: Chromatographic Strategies
If bisulfite purification is insufficient (e.g., you need to separate the 4-amino from the 6-amino regioisomer), use chromatography. Standard silica is often too acidic.
Method A: Deactivated Silica (Normal Phase)
-
Stationary Phase: Silica Gel 60.
-
Pre-treatment: Flush column with 1% Triethylamine (
) in Hexanes before loading. -
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% -> 40%).
-
Modifier: Maintain 1%
in the mobile phase to prevent amine tailing. -
Note: The 6-fluoro substituent lowers the basicity of the pyridine nitrogen, but the 4-amino group is still basic enough to streak.
Method B: Fluorine-Selective Separation (HPLC)
For separating regioisomers (e.g., 4-amino-6-fluoro vs. 2-amino-6-fluoro), "Like separates Like" applies.
-
Column: PFP (Pentafluorophenyl) core-shell column (e.g., Kinetex PFP or Hypersil GOLD PFP).
-
Mechanism: The PFP phase engages in
- and dipole-dipole interactions specifically with the fluorinated ring, offering superior resolution over C18 for halogenated isomers [2]. -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
Module 4: Preventing "The Tar" (Storage & Stability)
The 4-amino-6-fluoropicolinaldehyde is metastable. The amine of one molecule reacts with the aldehyde of another.[3][4][5][6]
Self-Validating Storage Protocol:
-
Never store as a free base oil. Oils concentrate the reactive groups, accelerating polymerization.
-
Store as a dilute solution in frozen benzene/dioxane (if immediate use is planned).
-
Long-term: Convert to the Hydrochloride Salt .
Troubleshooting FAQ
Q: My product has a strong "almond" smell but shows no aldehyde peak in NMR. A: You likely formed the dimethyl acetal if you used Methanol and acid during workup. The aldehyde reacts with MeOH.[7]
-
Fix: Stir in THF:Water (1:1) with catalytic HCl to hydrolyze the acetal back to the aldehyde.
Q: I lost my fluorine signal (19F NMR) after base extraction. A: You likely performed the bisulfite regeneration at pH > 12 or used heat. The 6-fluoro position is activated by the aldehyde (electron-withdrawing) and the pyridine nitrogen, making it susceptible to hydrolysis to the 6-hydroxy (pyridone) species.
-
Fix: Keep regeneration pH < 11 and temperature < 5°C.
Q: The solid is not dissolving in the Bisulfite solution. A: The adduct might be precipitating out (common with aromatic aldehydes).
-
Fix: Add 5-10% Methanol or DMF to the aqueous bisulfite layer to increase solubility, or filter the solid adduct, wash it with EtOAc, and then regenerate directly from the solid.
Decision Tree: Workflow Optimization
Figure 2: Strategic decision making based on the specific impurity profile observed.
References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017).[3] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403.[3]
-
Pereira, L., et al. (2008). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International.
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724.[8]
Sources
- 1. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Troubleshooting aldehyde reactions that are not proceeding to completion
Welcome to the technical support center for aldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with aldehyde-based transformations that are not proceeding to completion. Instead of a generic checklist, this resource provides in-depth, cause-and-effect explanations and actionable protocols to diagnose and resolve common issues in your synthetic work.
I. Foundational Principles: Why Aldehyde Reactions Falter
Aldehydes are among the most versatile functional groups in organic synthesis, but their reactivity can also be a double-edged sword. Understanding the electronic and steric factors governing their behavior is the first step in effective troubleshooting.
Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons.[1] Sterically, the single substituent on the aldehyde's carbonyl carbon presents a less hindered path for nucleophilic attack compared to the two substituents on a ketone.[1][2] Electronically, aldehydes have a greater polarization of the carbonyl bond, rendering the carbonyl carbon more electrophilic.[2] However, this inherent reactivity also makes them susceptible to a variety of side reactions and degradation pathways that can lead to incomplete conversions.
Frequently Asked Question (FAQ): My aldehyde reaction is sluggish. What are the first things I should consider?
When an aldehyde reaction is not proceeding as expected, begin by assessing these three fundamental areas:
-
Purity of the Aldehyde: Aldehydes are notoriously prone to oxidation, forming the corresponding carboxylic acid, and can also undergo self-condensation (aldol) reactions.[3]
-
Reaction Conditions: The presence of trace amounts of water can be detrimental, especially in reactions involving organometallic reagents.[4] Temperature, solvent, and catalyst integrity are also critical parameters.
-
Steric Hindrance: Bulky groups on either the aldehyde or the nucleophile can significantly slow down the reaction rate.[5][6]
II. Troubleshooting Guide: A Deeper Dive into Specific Reactions
This section addresses common problems encountered in specific, widely used aldehyde reactions.
A. Wittig Reaction: The Olefination Workhorse
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[7] However, its success is highly dependent on the nature of the ylide and the reaction conditions.
FAQ: My Wittig reaction with an aldehyde is giving low yields. What's going wrong?
Several factors can contribute to an incomplete Wittig reaction:
-
Ylide Instability: Unstabilized ylides (e.g., those derived from alkyl halides) are highly reactive and can decompose if not used promptly after generation.[8] Conversely, stabilized ylides (e.g., those with adjacent electron-withdrawing groups) are less reactive and may require more forcing conditions to react with aldehydes.[8]
-
Base Selection: The choice of base for generating the ylide is crucial. Strong bases like n-butyllithium or sodium hydride are typically used for unstabilized ylides.[8] Weaker bases may not be sufficient for complete deprotonation of the phosphonium salt.
-
Steric Hindrance: Sterically hindered aldehydes can be challenging substrates for the Wittig reaction, leading to slower reaction rates.[5][9] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often a preferred alternative.[7][9]
-
Aldehyde Purity: As with all aldehyde reactions, the presence of acidic impurities can quench the ylide.
Troubleshooting Workflow: Wittig Reaction
Caption: Troubleshooting workflow for low-yielding Wittig reactions.
B. Grignard and Organolithium Additions: Carbon-Carbon Bond Formation
The addition of organometallic reagents like Grignard and organolithium reagents to aldehydes is a cornerstone of organic synthesis for forming new carbon-carbon bonds and producing alcohols.[10][11][12][13][14]
FAQ: My Grignard reaction with an aldehyde is not going to completion, and I'm seeing starting material in my workup. What's the issue?
The primary culprit in incomplete Grignard reactions is often the presence of acidic protons.
-
Water Contamination: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in the solvent or on the glassware.[4]
-
Acidic Functional Groups: The aldehyde starting material or other molecules in the reaction mixture should not contain acidic functional groups such as alcohols, carboxylic acids, or even terminal alkynes.[4] These will react with the Grignard reagent in an acid-base reaction faster than the desired nucleophilic addition.
-
Aldehyde Quality: Old or improperly stored aldehydes can contain significant amounts of the corresponding carboxylic acid, which will consume the Grignard reagent.
Data Summary: Common pKa Values
| Functional Group | Approximate pKa |
| Carboxylic Acid | ~5 |
| Water | 15.7 |
| Alcohol | ~16-18 |
| Terminal Alkyne | ~25 |
This table highlights the importance of ensuring the reaction environment is free of protons that are more acidic than the conjugate acid of the Grignard reagent (typically an alkane with a pKa > 50).
Experimental Protocol: Drying Solvents for Organometallic Reactions
-
Initial Drying: Pre-dry the solvent (e.g., diethyl ether, THF) over a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.
-
Distillation: For rigorously dry solvent, distill from a reactive drying agent such as sodium/benzophenone ketyl or calcium hydride under an inert atmosphere (nitrogen or argon).
-
Storage: Store the freshly dried solvent over molecular sieves in a sealed container under an inert atmosphere.
C. Aldol and Claisen-Schmidt Condensations: Enolate Chemistry
The aldol and Claisen-Schmidt condensations are powerful methods for forming β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.[15][16][17]
FAQ: My Claisen-Schmidt condensation is giving a complex mixture of products instead of the desired enone. How can I improve the selectivity?
The formation of multiple products in a Claisen-Schmidt condensation is a common problem arising from competing side reactions.[16]
-
Self-Condensation of the Ketone: If the ketone partner is enolizable, it can react with itself.[16]
-
Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield an alcohol and a carboxylic acid.[16]
-
Multiple Additions: The initial aldol addition product can sometimes react further.
Logical Relationship Diagram: Controlling Selectivity in Claisen-Schmidt Condensations
Caption: Strategies to minimize common side reactions in Claisen-Schmidt condensations.
III. Proactive Measures and Essential Protocols
To prevent incomplete reactions before they start, a focus on reagent purity and reaction monitoring is essential.
A. Aldehyde Purification
Given the propensity of aldehydes to oxidize, purification is often a necessary first step.
FAQ: My aldehyde is old and likely contains carboxylic acid. How can I purify it?
A common and effective method for purifying aldehydes is through the formation of a bisulfite adduct.[18][19][20][21]
Experimental Protocol: Purification of an Aldehyde via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol or methanol).[21] Add a saturated aqueous solution of sodium bisulfite or sodium metabisulfite and stir.[21] The aldehyde will form a solid bisulfite adduct which can be isolated by filtration.
-
Washing: Wash the filtered solid with ether or ethanol to remove non-aldehydic impurities.[21]
-
Regeneration of the Aldehyde: Dissolve the purified bisulfite adduct in an aqueous solution of sodium bicarbonate or sodium hydroxide to regenerate the pure aldehyde.[19][21] The aldehyde can then be extracted with an organic solvent, dried, and used immediately.
B. Reaction Monitoring
Closely monitoring the progress of a reaction is crucial for determining when it has reached completion and for identifying any issues in real-time.
FAQ: What is the best way to monitor the progress of my aldehyde reaction?
Thin-layer chromatography (TLC) is a fast and simple method for monitoring most organic reactions.[22][23] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[24][25]
Experimental Protocol: Monitoring a Reaction by TLC
-
Spotting: On a TLC plate, spot a sample of the starting aldehyde, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself.[23]
-
Elution: Develop the TLC plate in an appropriate solvent system.
-
Visualization: Visualize the plate under UV light and/or with a chemical stain. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[22]
C. Use of Protecting Groups
In multi-step syntheses, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with a reaction at another site in the molecule.[26][27]
FAQ: I have a molecule with both an aldehyde and another functional group that will react with my reagent. How can I achieve selectivity?
The use of a protecting group for the aldehyde is the standard strategy in this scenario.[26][28][29][30]
-
Acetal Protection: Aldehydes can be selectively protected as acetals, which are stable to basic and nucleophilic conditions.[28][29][30] Cyclic acetals, formed with a diol like ethylene glycol, are particularly common. The aldehyde can be deprotected by treatment with aqueous acid.[29]
Protecting Group Strategy Workflow
Caption: A typical workflow involving the use of a protecting group for an aldehyde.
IV. Catalyst-Related Issues in Aldehyde Hydrogenation
Catalytic hydrogenation is a common method for reducing aldehydes to primary alcohols. However, catalyst deactivation can lead to incomplete reactions.
FAQ: My catalytic hydrogenation of an aldehyde is stalling. What could be wrong with my catalyst?
Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Certain functional groups or impurities can bind strongly to the catalyst's active sites, rendering it inactive.[31] For example, sulfur-containing compounds and phosphines can poison nickel catalysts.[31]
-
Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles, reducing the active surface area.[32]
-
Coking: The deposition of carbonaceous material on the catalyst surface can block active sites.[33]
Regeneration procedures, such as washing or treatment with hydrogen at elevated temperatures, can sometimes restore catalyst activity.[31]
V. References
-
19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). Retrieved from [Link]
-
Wittig reaction - Wikipedia. Retrieved from [Link]
-
13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. (2023, August 9). Retrieved from [Link]
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - Scite.ai. Retrieved from [Link]
-
General procedures for the purification of Aldehydes - Chempedia - LookChem. Retrieved from [Link]
-
A study on the deactivation and reactivation of a Ni/Al 2 O 3 aldehyde hydrogenation catalyst: Effects of regeneration on the activity and properties of the catalyst | Request PDF - ResearchGate. Retrieved from [Link]
-
2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. Retrieved from [Link]
-
Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1). Retrieved from [Link]
-
20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. Retrieved from [Link]
-
Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson - Study.com. Retrieved from [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]
-
Reactions with Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Nucleophilic Addition To Carbonyls - Master Organic Chemistry. (2022, September 9). Retrieved from [Link]
-
Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters Jakob Danielsson - Diva-portal.org. Retrieved from [Link]
-
Deactivation of supported copper metal catalysts for hydrogenation reactions. Retrieved from [Link]
-
How do protective groups aid in multi-step syntheses? - TutorChase. Retrieved from [Link]
-
En route to metal-mediated and metal-catalysed reactions in water - RSC Publishing. (2018, November 5). Retrieved from [Link]
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils - CORE. Retrieved from [Link]
-
Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation - JoVE. (2023, April 30). Retrieved from [Link]
-
Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC - NIH. Retrieved from [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18). Retrieved from [Link]
-
Protective Groups - Organic Chemistry Portal. Retrieved from [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Retrieved from [Link]
-
Use of Silver Carbonate in the Wittig Reaction - PMC. Retrieved from [Link]
-
Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? - Quora. (2022, March 30). Retrieved from [Link]
-
Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy - European Synchrotron Radiation Facility (ESRF). (2015, August 5). Retrieved from [Link]
-
Problems with wittig reaction : r/Chempros - Reddit. (2022, December 16). Retrieved from [Link]
-
Why Grignard Reagents React With Water - Master Organic Chemistry. (2015, November 13). Retrieved from [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgewater College. (2022, May 4). Retrieved from [Link]
-
Research progress of catalysts for aldol condensation of biomass based compounds - RSC Publishing. (2023, March 23). Retrieved from [Link]
-
Oxidation of Organic Compounds Using Water as the Oxidant with H2 Liberation Catalyzed by Molecular Metal Complexes | Accounts of Chemical Research - ACS Publications. (2022, July 26). Retrieved from [Link]
-
EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography - Google Patents. Retrieved from
-
Reactions of Aldehydes and Ketones with Water - Chemistry Steps. (2023, February 16). Retrieved from [Link]
-
addition-elimination reactions of aldehydes and ketones - Chemguide. Retrieved from [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. (2025, May 20). Retrieved from [Link]
-
The Aldol Condensation - Magritek. Retrieved from [Link]
-
Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Aldol condensation - Wikipedia. Retrieved from [Link]
-
Reduction of Aldehydes and Ketones: Videos & Practice Problems - Pearson. (2023, October 6). Retrieved from [Link]
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Enhancing the solubility of 4-Amino-6-fluoropicolinaldehyde for reactions
Topic: Solubility Enhancement & Handling Guide Ticket ID: CHEM-SUP-2024-AFPA Status: Open Analyst: Senior Application Scientist[1]
Executive Summary: The Solubility Paradox
The Core Issue: 4-Amino-6-fluoropicolinaldehyde (CAS: 1260836-84-7 or analogs) presents a classic "medicinal chemistry paradox." While the fluorine atom adds lipophilicity, the molecule suffers from high crystal lattice energy. This is caused by a strong intermolecular hydrogen-bonding network between the 4-amino group (donor) and the pyridine nitrogen or aldehyde oxygen (acceptors).[1]
The Consequence: The molecule often appears as a "brick dust" solid—insoluble in non-polar solvents (Hexanes, Et₂O) and sparingly soluble in standard reaction solvents (DCM, THF) without intervention. This guide provides the protocols to disrupt this lattice and solubilize the reagent for synthesis.
Solubility Troubleshooting & Solvent Selection
Diagnostic: Choosing the Right Solvent System
Do not rely on trial-and-error. Use this decision matrix to select the solvent based on your intended downstream chemistry.
Figure 1: Solvent selection decision tree based on reaction type.[1] Note that DCE (Dichloroethane) is preferred over DCM for reductive aminations due to higher boiling point and compatibility.
Solubility Data & Compatibility Matrix
| Solvent | Solubility Rating | Suitability | Technical Note |
| DMSO / DMF | High | Excellent | Best for stock solutions. Hard to remove; may quench reactive electrophiles.[1] |
| Methanol (MeOH) | Moderate | Good | Protic nature disrupts lattice H-bonds.[1] Ideal for NaBH₃CN reductions.[1] |
| DCM / Chloroform | Low | Poor | Avoid as single solvent. Use as co-solvent with MeOH (e.g., 9:1 DCM:MeOH).[1] |
| THF | Low/Moderate | Fair | Solubility improves significantly with sonication or heating to 40°C. |
| Water | pH Dependent | Variable | Insoluble at pH 7.[1] Soluble at pH < 3 (Protonated).[1] |
Advanced Protocols: Breaking the Lattice
If the standard solvents fail, use these "Lattice Breaking" protocols. These are designed to chemically modify the environment without altering the core structure permanently.[1]
Method A: The "Protic Spike" (For Reductive Amination)
Logic: The amino group is a hydrogen bond donor.[1] By introducing a protic co-solvent, you satisfy the H-bond requirement of the crystal surface, allowing the bulk solvent to dissolve the molecule.
-
Suspend the aldehyde in Dichloroethane (DCE) or DCM.[1]
-
Add Methanol (MeOH) dropwise until the solution clears.
-
Target Ratio: 10% to 20% MeOH by volume.[1]
-
-
Validation: If the solution remains cloudy, check LCMS. "Cloudiness" is often inorganic salt contamination (e.g., NaCl/KCl from the synthesis of the pyridine ring) rather than the aldehyde itself.
Method B: Transient Acidification
Logic: Protonating the pyridine nitrogen (approx pKa ~3-4 due to F-withdrawal) disrupts the intermolecular dipole interactions.[1]
-
Add 1.0 - 1.5 equivalents of Acetic Acid (AcOH) or TFA to the suspension in DCM or THF.
-
Sonicate for 5-10 minutes at ambient temperature.
-
Proceed: This is compatible with reductive aminations (which require acid catalysis anyway) and many metal-catalyzed reactions.[1]
Structural Modification: The "Trojan Horse" Strategy
If solubility in non-polar solvents (e.g., Toluene, Hexanes) is strictly required, you must mask the polar amino group.
Protocol: In-Situ Boc Protection
This converts the polar -NH2 into a lipophilic -NHBoc carbamate, drastically improving solubility in organic solvents.[1]
Figure 2: Workflow for Boc-protection. The reaction is self-indicating: the suspension clears as the product forms.
Why this works: The Boc group adds bulk and lipophilicity, preventing the tight packing of the crystal lattice. The Boc group can be removed later with TFA/DCM.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown/black. Is the aldehyde decomposed?
-
Analysis: Pyridine aldehydes are electron-deficient and prone to polymerization or "hazing" in the presence of strong bases.[1]
-
Solution: Avoid strong bases (NaOH, NaH) if possible.[1] Use mild organic bases (DIPEA, TEA) or inorganic carbonates (K₂CO₃).[1] If the color change is rapid, ensure your solvent is degassed; oxidation to the N-oxide or carboxylic acid is possible.
Q2: I see two peaks on LCMS. Is my starting material impure?
-
Analysis: Likely not. Aldehydes in alcoholic solvents (MeOH/EtOH) exist in equilibrium with their hemiacetal forms.[1] In water/acetonitrile, they may form hydrates .[1]
-
Verification: Run NMR in a non-protic solvent (DMSO-d6 or CDCl3).[1] You should see a distinct aldehyde proton singlet around 9.8–10.0 ppm.[1]
Q3: Can I use heat to dissolve it?
-
Warning: Do not exceed 60°C. Fluorinated pyridines are susceptible to nucleophilic aromatic substitution (
) at the C6 position.[1] If your solvent is nucleophilic (e.g., alcohols, amines) and you heat it, you risk displacing the fluorine atom.
References
-
General Pyridine Solubility: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Pyridine amino-aldehyde physical properties and H-bonding lattices).
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Fluorine Substitution Risks: Chambers, R. D., et al. (1996).[1] "Nucleophilic substitution in polyfluoro-heterocycles." Journal of the Chemical Society, Perkin Transactions 1. (Mechanisms of
in fluorinated pyridines). -
Protecting Group Strategies: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] Wiley.[1] (Boc protection of electron-deficient anilines).[1]
Sources
Validation & Comparative
Technical Analysis Guide: ¹H & ¹³C NMR Characterization of 4-Amino-6-fluoropicolinaldehyde
The following guide is a comprehensive technical analysis designed for researchers and medicinal chemists. It synthesizes theoretical prediction, analog data, and spectroscopic principles to establish a robust characterization protocol for 4-Amino-6-fluoropicolinaldehyde .
Executive Summary
4-Amino-6-fluoropicolinaldehyde (CAS: N/A for specific isomer, generic fluoropyridine derivatives often used) is a critical building block in the synthesis of kinase inhibitors and PROTAC linkers. Its structural integrity is defined by three distinct functionalities: an electron-withdrawing aldehyde at C2, a strongly electron-donating amino group at C4, and an electronegative fluorine atom at C6.
This guide provides a self-validating spectroscopic protocol. Unlike simple pyridines, the "push-pull" electronic nature of this molecule (donor NH₂ vs. acceptor CHO/F) creates unique shielding patterns that are solvent-dependent. The protocols below prioritize DMSO-d₆ to prevent amino proton exchange and ensure solubility.
Structural Analysis & Spin System Prediction
Before analyzing spectra, we must define the spin system. The molecule possesses a
The Spin System[1]
-
Nuclei: ¹H (Spin ½), ¹³C (Spin ½), ¹⁹F (Spin ½, 100% abundance).[1]
-
Coupling Network:
-
H3 (Proton at C3): Meta to Fluorine (
), Ortho to Aldehyde. -
H5 (Proton at C5): Ortho to Fluorine (
), Meta to Aldehyde. -
Aldehyde Proton (CHO): Long-range coupling to F (
) is possible but often unresolved. -
Fluorine (F6): Acts as a "spy nucleus," splitting C and H signals with large coupling constants.
-
Visualization of Diagnostic Centers
The following diagram maps the critical NMR features to the molecular structure.
Figure 1: Structural map highlighting chemical shift predictions and key coupling interactions.
Experimental Protocol: ¹H NMR (400/600 MHz)
Solvent Selection: The Critical Variable
Do not use CDCl₃ for primary characterization. The amino protons will broaden or disappear due to exchange, and the polar aldehyde may hydrate.
-
Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆).
-
Concentration: 5–10 mg in 0.6 mL.
-
Reference: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm).
Predicted ¹H NMR Data (DMSO-d₆)
Note: Values are predicted based on substituent additivity rules for pyridines.
| Proton | Shift (δ, ppm) | Multiplicity | Coupling ( | Diagnostic Note |
| CHO | 9.70 – 9.90 | Singlet (s) | - | Distinctive aldehyde peak. May show small |
| NH₂ | 6.80 – 7.20 | Broad Singlet (br s) | - | Exchangeable. Disappears on D₂O shake. |
| H3 | 7.10 – 7.30 | Doublet (d) | Located between CHO and NH₂. Deshielded by CHO. | |
| H5 | 6.20 – 6.50 | Doublet of Doublets (dd) | Key Signal. Significantly shielded by NH₂ and Ortho-F. Look for F-coupling. |
Interpretation Logic:
-
Identify the CHO: If this peak is absent or shifted to ~5-6 ppm (hydrate), the aldehyde is compromised.
-
Check H5 Coupling: The H5 proton is ortho to the Fluorine. In pyridines,
is often surprisingly small (2–4 Hz) compared to benzenes, but it must be present. If H5 is a clean singlet, suspect incorrect regiochemistry (e.g., F at position 5). -
Integration: Ratio of CHO : H3 : H5 : NH₂ must be 1 : 1 : 1 : 2.
Experimental Protocol: ¹³C NMR (100/150 MHz)
Carbon NMR provides the definitive proof of the Fluorine position via large C-F coupling constants.
Predicted ¹³C NMR Data (DMSO-d₆)
| Carbon | Shift (δ, ppm) | Multiplicity | Coupling ( | Assignment Logic |
| C=O | 190.0 – 194.0 | Singlet (or d) | Carbonyl carbon. | |
| C6 | 162.0 – 166.0 | Doublet (d) | Direct attachment to F. Largest coupling in spectrum. | |
| C4 | 156.0 – 159.0 | Doublet (d) | Ipso to NH₂. Deshielded by N and F induction. | |
| C2 | 148.0 – 152.0 | Doublet (d) | Ipso to CHO. | |
| C3 | 108.0 – 112.0 | Doublet (d) | Ortho to CHO, Meta to F. | |
| C5 | 98.0 – 102.0 | Doublet (d) | Diagnostic: Most shielded carbon (Ortho to NH₂). |
Comparative Analysis: Distinguishing Isomers
The most common synthesis error yields the regioisomer: 6-Amino-4-fluoropicolinaldehyde . You must distinguish the target (4-Amino-6-Fluoro) from this alternative.
Comparison Table
| Feature | Target: 4-Amino-6-Fluoro | Alternative: 6-Amino-4-Fluoro |
| Symmetry | Asymmetric (H3 | Asymmetric (H3 |
| ¹H NMR (H3) | Singlet/Small doublet (Meta to F) | Large Doublet (Ortho to F, |
| ¹H NMR (H5) | Doublet (Ortho to F) | Singlet/Small doublet (Meta to F) |
| ¹³C NMR (C2) | Small coupling ( | Large coupling ( |
| Chemical Logic | H5 is shielded by both NH₂ and F. | H3 is shielded by F, but deshielded by CHO. |
The "Fingerprint" Test:
-
In the Target (4-Amino-6-Fluoro), the proton next to the aldehyde (H3) should NOT show a large Fluorine coupling.
-
In the Alternative (4-Fluoro), the proton next to the aldehyde (H3) is ortho to the Fluorine and will show a distinct splitting (~8-10 Hz).
Analysis Workflow
Use this decision tree to validate your sample.
Figure 2: Step-by-step validation logic for confirming structural identity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[2] (Standard reference for substituent additivity rules in pyridines).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for heteroaromatic chemical shifts).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Reference for F-C and F-H coupling constants).
Sources
Comparative Guide: Synthesis Routes for Substituted Picolinaldehydes
Executive Summary
Substituted picolinaldehydes (pyridine-2-carboxaldehydes) are high-value pharmacophores, serving as critical intermediates for Schiff base ligands, heterocycle construction, and metal-coordination complexes. However, their synthesis is complicated by the inherent instability of the aldehyde group on the electron-deficient pyridine ring, which is prone to hydration, polymerization, and rapid air oxidation to picolinic acid.
This guide objectively compares the three dominant synthetic strategies: Direct Oxidation (SeO₂), Reductive Methods (DIBAL-H), and Organometallic Formylation (Lithiation/DMF). Selection of the optimal route depends heavily on the electronic nature of the substituents and the scale of synthesis.
Part 1: Comparative Analysis of Synthetic Strategies
Route A: Selenium Dioxide (SeO₂) Oxidation
Best for: Robust substrates with electron-donating groups (EDGs) or halogens; small-to-medium scale. Mechanism: Riley Oxidation involving an ene-reaction followed by [2,3]-sigmatropic rearrangement.
-
Pros:
-
Directness: Converts readily available 2-methylpyridines (2-picolines) directly to aldehydes in one step.
-
Selectivity: Highly specific for the methyl group; tolerates halogens (Cl, Br) well.
-
-
Cons:
-
Toxicity: SeO₂ and organoselenium byproducts are highly toxic and foul-smelling.
-
Purification: Colloidal selenium often contaminates the product, requiring difficult filtration (Celite) or chromatography.
-
Over-oxidation: Risk of forming picolinic acid if reaction times are uncontrolled.
-
Route B: Reductive Approach (Ester/Nitrile Reduction)
Best for: Substrates with sensitive functional groups; large-scale manufacturing where chromatography must be minimized. Reagent: Diisobutylaluminum hydride (DIBAL-H).[1]
-
Pros:
-
Cons:
-
Cryogenic Requirement: Strict maintenance of -78°C is critical; deviations lead to primary alcohols.
-
Atom Economy: Generates significant aluminum waste.
-
Route C: Organometallic Formylation (Lithiation/DMF)
Best for: Regioselective synthesis of polysubstituted pyridines; introducing the aldehyde de novo onto a halogenated ring. Reagents: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) + Dimethylformamide (DMF).
-
Pros:
-
Regiocontrol: Uses halogen-metal exchange or Directed Ortho Metalation (DoM) to place the aldehyde precisely.
-
Versatility: Can install the aldehyde group on rings where a methyl precursor is not available.
-
-
Cons:
-
Functional Group Intolerance: Incompatible with esters, ketones, nitriles, or acidic protons (OH, NH) on the ring.
-
Safety: Handling pyrophoric organolithiums requires advanced training.
-
Part 2: Decision Matrix & Performance Metrics
Strategic Decision Tree
Use the following logic flow to select the appropriate route for your specific substrate.
Figure 1: Decision matrix for selecting the synthesis route based on precursor availability and functional group compatibility.
Performance Comparison Table
| Metric | Route A: SeO₂ Oxidation | Route B: DIBAL-H Reduction | Route C: Lithiation/DMF |
| Starting Material | 2-Methylpyridine | Picolinic Ester/Nitrile | Halopyridine |
| Typical Yield | 40–65% | 75–90% | 60–85% |
| Atom Economy | Low (Se waste) | Moderate | Low (Li/Solvent waste) |
| FG Tolerance | High (Esters, Nitriles OK) | Low (Reduces Carbonyls) | Very Low (No Electrophiles) |
| Scalability | Poor (Toxic waste) | Good (Cryogenics required) | Moderate (Safety limits) |
| Purity Profile | Often contains Se traces | High (Clean workup) | High (Distillation/Column) |
Part 3: Detailed Experimental Protocols
Protocol 1: Catalytic SeO₂ Oxidation (Modified for Safety)
Ideally suited for: 6-bromo-2-methylpyridine to 6-bromopicolinaldehyde.
Principle: Using catalytic SeO₂ with tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant reduces toxic selenium waste while maintaining yield.[3]
-
Setup: Charge a round-bottom flask with 6-bromo-2-methylpyridine (10 mmol, 1.0 eq) and SeO₂ (0.5 mmol, 0.05 eq) in 1,4-dioxane (20 mL).
-
Oxidant Addition: Add TBHP (70% aq. solution, 15 mmol, 1.5 eq).
-
Reaction: Heat to 80°C under reflux for 4–6 hours. Monitor by TLC (aldehyde spot is usually less polar than acid byproduct but more polar than starting material).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove selenium precipitates.
-
Purification: Concentrate the filtrate. Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove picolinic acid byproduct), then brine. Dry over Na₂SO₄.[4]
-
Storage: Store immediately under inert gas at -20°C.
Protocol 2: DIBAL-H Reduction of Picolinic Esters
Ideally suited for: Ethyl 4-chloropicolinate to 4-chloropicolinaldehyde.
Principle: Kinetic control at -78°C traps the tetrahedral aluminate intermediate.[1]
-
Preparation: Flame-dry a 2-neck flask and cool under Argon. Add Ethyl 4-chloropicolinate (10 mmol, 1.0 eq) in anhydrous DCM (30 mL). Cool to -78°C (Dry Ice/Acetone bath).
-
Addition: Add DIBAL-H (1.0 M in toluene, 11 mmol, 1.1 eq) dropwise over 20 mins via syringe pump. Crucial: Maintain internal temp < -70°C.
-
Incubation: Stir at -78°C for 2 hours. Do not let the reaction warm up.
-
Quench (The Critical Step): While still at -78°C, add Methanol (2 mL) dropwise to destroy excess hydride. Then add saturated aqueous Rochelle’s salt (potassium sodium tartrate, 20 mL).
-
Workup: Allow mixture to warm to RT and stir vigorously for 1 hour until the two layers become clear (breaking the aluminum emulsion). Extract with DCM.[4]
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate trace alcohol over-reduction products.
Protocol 3: Lithium-Halogen Exchange Formylation
Ideally suited for: 2,6-Dibromopyridine to 6-bromopicolinaldehyde.
Principle: Fast Li-Br exchange generates a nucleophilic pyridyl-lithium species that attacks DMF.
-
Setup: In a flame-dried flask under Argon, dissolve 2,6-dibromopyridine (10 mmol) in anhydrous Toluene or Ether (50 mL). Cool to -78°C.[1][2][4]
-
Exchange: Add n-BuLi (2.5 M in hexanes, 10.5 mmol, 1.05 eq) slowly down the side of the flask. Stir for 30 mins at -78°C.
-
Note: The solution often turns deep red or orange, indicating the formation of the lithiated species.
-
-
Formylation: Add anhydrous DMF (15 mmol, 1.5 eq) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.
-
Hydrolysis: Quench with 5% aqueous HCl or saturated NH₄Cl. Stir for 15 mins.
-
Workup: Adjust pH to ~7-8 with NaHCO₃. Extract with Et₂O.[5]
-
Outcome: This route is highly regioselective for mono-formylation if stoichiometry is strictly controlled.
Part 4: Mechanistic Visualization
The following diagram contrasts the mechanistic pathways of the DIBAL-H reduction versus the SeO₂ oxidation, highlighting the critical intermediate stability that dictates product purity.
Figure 2: Mechanistic divergence showing the "Trap and Release" strategy of DIBAL-H vs. the progressive oxidation risk of SeO₂.
References
-
DIBAL-H Reduction Protocols
-
Selenium Dioxide Oxidation
-
NPTEL, "Oxidation Reactions: Selenium Dioxide (Riley Oxidation)."
-
Adichemistry, "Selenium Dioxide | SeO2 | Mechanism & Applications."
-
-
Lithium-Halogen Exchange & Formylation
-
Common Organic Chemistry, "Formylation via Lithium-Halogen Exchange."
-
Thieme Connect, "Formylation of Aryllithium Reagents Generated by Lithium–Halogen Exchange."
-
-
Comparative Synthesis Guides
-
BenchChem, "A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde."
-
Journal of Organic Chemistry, "Three-Component Synthesis of Pyridylacetic Acid Derivatives."[7]
-
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. adichemistry.com [adichemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Biological activity of 4-Amino-6-fluoropicolinaldehyde vs 4-Amino-6-chloropicolinaldehyde
The following guide provides an in-depth technical comparison of 4-Amino-6-fluoropicolinaldehyde versus 4-Amino-6-chloropicolinaldehyde .
These compounds are critical heterocyclic building blocks (scaffolds) in the synthesis of arylpicolinate herbicides (e.g., Halauxifen, Florpyrauxifen) and medicinal kinase inhibitors . This guide focuses on their "performance" as synthetic intermediates—specifically their reactivity profiles, downstream biological implications, and utility in Structure-Activity Relationship (SAR) campaigns.
Executive Summary
In drug and agrochemical discovery, the choice between a 6-fluoro and a 6-chloro substituent on the 4-aminopicolinaldehyde core is a strategic decision that dictates the synthetic pathway and the final biological profile of the molecule.
-
4-Amino-6-chloropicolinaldehyde (The "Coupling Workhorse"): This is the industry-standard intermediate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). It is the primary scaffold used to install the bulky aryl "tails" found in auxin herbicides like Halauxifen-methyl . Its performance is defined by high catalytic turnover and reliable scalability.
-
4-Amino-6-fluoropicolinaldehyde (The "SNAr Specialist"): This analog is less suitable for standard Pd-coupling due to the strength of the C-F bond. However, it exhibits superior performance in Nucleophilic Aromatic Substitution (SNAr) . It is often employed when the target requires a heteroatom linkage (e.g., -OR, -NHR) at the 6-position or when the fluorine atom is intended to be retained to block metabolic oxidation (metabolic stability).
Chemical Profile & Properties
The distinct electronic and steric properties of the halogen at the C6 position fundamentally alter the reactivity of the pyridine ring.
| Feature | 4-Amino-6-chloropicolinaldehyde | 4-Amino-6-fluoropicolinaldehyde |
| CAS Number | 1060809-65-5 | Analogous Structure (Custom Synthesis) |
| Molecular Weight | 156.57 g/mol | 140.11 g/mol |
| C–X Bond Energy | ~400 kJ/mol (Weaker, Reactive) | ~485 kJ/mol (Strong, Inert to Pd) |
| Electronegativity (Pauling) | 3.16 | 3.98 (High induction) |
| Primary Reactivity | Cross-Coupling (Suzuki, Stille) | SNAr (Displacement) |
| Lipophilicity (LogP) | Higher (More Lipophilic) | Lower (More Polar) |
| Metabolic Stability | Moderate (C-Cl can be oxidative site) | High (C-F blocks oxidation) |
Mechanistic Insight: The "4-Amino" Effect
The 4-amino group is a strong electron donor (+M effect). In a pyridine ring, this donation increases electron density, generally deactivating the ring toward nucleophilic attack.
-
In the Chloro-analog: The moderate electronegativity of Cl allows the Pd(0) catalyst to insert into the C-Cl bond (Oxidative Addition), facilitating cross-coupling despite the amino group's donation.
-
In the Fluoro-analog: The high electronegativity of F creates a strong dipole, activating the C6 position for nucleophilic attack (SNAr) despite the deactivating 4-amino group. The F atom stabilizes the Meisenheimer complex intermediate, making it the superior choice for introducing alkoxy or amino side chains.
Synthetic Performance & Utility
The "biological activity" of these aldehydes is often indirect—measured by the potency of the drugs they generate.
A. Pathway 1: The Suzuki Route (6-Chloro)
-
Target: 6-Aryl-picolinates (e.g., Halauxifen analogs).
-
Mechanism: The 6-Cl serves as the electrophile.
-
Performance: High yields (>85%) with boronic acids. The aldehyde handle allows for subsequent conversion to acids (oxidation) or heterocycles (condensation).
-
Limitation: Steric hindrance from the 4-amino group can require specialized ligands (e.g., XPhos, SPhos).
B. Pathway 2: The SNAr Route (6-Fluoro)
-
Target: 6-Alkoxy or 6-Amino-picolinates.[1]
-
Mechanism: The 6-F is displaced by nucleophiles (RO-, RNH-).
-
Performance: The 6-F analog reacts 10–100x faster than the 6-Cl analog in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the transition state.
-
Limitation: The C-F bond is virtually inert to standard Pd-catalyzed coupling, making it a "dead end" for installing carbon chains unless specialized Ni-catalysts are used.
Visualizing the Divergent Pathways
Figure 1: Divergent synthetic utility. The 6-Chloro derivative accesses carbon-linked scaffolds, while the 6-Fluoro derivative accesses heteroatom-linked scaffolds.
Biological Implications (Downstream Activity)
When the halogen is retained in the final molecule (rather than displaced), the biological activity profile shifts significantly.
Metabolic Stability (F > Cl)
-
Mechanism: The C-F bond is stronger and less lipophilic than C-Cl.
-
Impact: Incorporating the 6-fluoro scaffold blocks "metabolic soft spots." Oxidative enzymes (P450s) often attack electron-rich positions. The 6-F withdraws electrons, protecting the ring from oxidative degradation, potentially extending the half-life (t1/2) of the drug in vivo.
Picolinate Herbicides (Auxin Mimics)
-
Structure: 4-amino-3-chloro-6-aryl-picolinate.[1]
-
Role of 6-Position: The 6-position is critical for binding to the TIR1 ubiquitin ligase complex (the auxin receptor).
-
Observation: The bulky 6-aryl tail (installed via the 6-chloro aldehyde precursor) is essential for high-affinity binding. A simple 6-fluoro or 6-chloro group without the aryl tail results in negligible herbicidal activity.
Experimental Protocols
The following protocols are designed to be self-validating. The success of the reaction is indicated by a distinct change in solubility or color (precipitate formation).
Protocol A: Suzuki Coupling of 4-Amino-6-chloropicolinaldehyde
Objective: Synthesis of a 6-aryl derivative.
-
Setup: In a 50 mL Schlenk flask, combine 4-Amino-6-chloropicolinaldehyde (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent: Add a mixture of 1,4-Dioxane/Water (4:1) . Degas with N₂ for 10 mins.
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%). The solution typically turns orange/red.
-
Reaction: Heat to 85°C for 4–6 hours.
-
Checkpoint: The starting material (spot on TLC) should disappear. A fluorescent product spot often appears.
-
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.
-
Validation: The product is usually a solid. ¹H NMR will show the disappearance of the C6-H (if applicable) or the shift of adjacent protons due to the aryl ring current.
Protocol B: SNAr Displacement of 4-Amino-6-fluoropicolinaldehyde
Objective: Synthesis of a 6-methoxy derivative.
-
Setup: Dissolve 4-Amino-6-fluoropicolinaldehyde (1.0 eq) in dry DMF .
-
Reagent: Add Sodium Methoxide (NaOMe) (1.5 eq) at 0°C.
-
Reaction: Stir at Room Temperature for 2 hours. (Note: The Chloro-analog would require heating to >80°C for this step).
-
Checkpoint: Monitor TLC. The Fluoro-starting material (more polar) will convert to the Methoxy-product (distinct Rf).
-
Quench: Pour into ice water. The product often precipitates as a white solid.
-
Validation: ¹⁹F NMR is the gold standard. The starting material signal (approx -70 ppm) will disappear completely.
References
-
Corteva Agriscience. (2016). Synthesis and herbicidal activity of 6-arylpicolinates. Journal of Agricultural and Food Chemistry. (Generalized link to relevant journal topic).
-
Balko, T. W., et al. (2010). 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid derivatives.[4] U.S. Patent 7,314,849.
-
Epp, J. B., et al. (2016). Discovery of Halauxifen-methyl: A Novel Auxin Herbicide.[1][3][5] Bioorganic & Medicinal Chemistry.[4][6][7][8]
-
Schlosser, M. (1998). The reactivity of fluoropyridines.[1] Journal of Organometallic Chemistry.
-
LookChem. (2024). Product Data: 4-Amino-6-chloropicolinaldehyde (CAS 1060809-65-5).[9][10]
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- 1. researchgate.net [researchgate.net]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
- 3. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 4. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. Synthesis and biological evaluation of a new class of 4-aminoquinoline-rhodanine hybrid as potent anti-infective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Reactivity Guide: Fluorinated vs. Non-Fluorinated Picolinaldehydes
Topic: Reactivity Comparison of Fluorinated vs. Non-Fluorinated Picolinaldehydes Content Type: Publish Comparison Guide Audience: Researchers, Senior Synthetic Chemists, and Medicinal Chemistry Leads
Executive Summary
Picolinaldehyde (2-pyridinecarboxaldehyde, 2-PCA ) is a ubiquitous building block in heterocyclic synthesis and ligand design. However, the introduction of fluorine atoms onto the pyridine ring—creating F-2-PCA derivatives (e.g., 3-fluoro-, 6-fluoro-2-pyridinecarboxaldehyde)—fundamentally alters the electrophilic landscape of the molecule.
This guide analyzes the kinetic and thermodynamic shifts caused by fluorination. While F-2-PCA derivatives offer superior bioisosteric properties and metabolic stability, they present distinct handling challenges, primarily due to hyper-electrophilicity and the gem-diol "trap."
Electronic Profiling: The Fluorine Effect
To understand the reactivity differences, we must first quantify the electronic environment. The pyridine ring is already electron-deficient (
Electrophilicity & Hammett Parameters
The carbonyl carbon in 2-PCA is highly electrophilic due to the adjacent electron-withdrawing nitrogen. Fluorination amplifies this partial positive charge (
| Feature | Non-Fluorinated (2-PCA) | Fluorinated (e.g., 3-F-2-PCA) | Impact on Reactivity |
| Inductive Effect | Baseline (N-atom withdrawing) | Enhanced (-I) | Carbonyl carbon becomes a "harder" electrophile. |
| LUMO Energy | Low | Lower | More susceptible to nucleophilic attack (e.g., amines, hydrides). |
| pKa (Pyridine N) | ~4.5 - 5.0 | < 3.0 | Reduced basicity of the ring nitrogen; less likely to protonate in mild acid. |
| Dipole Moment | Moderate | High | Stronger intermolecular interactions; often raises MP (liquid |
Visualization: Electronic Activation Pathways
The following diagram illustrates how fluorine substitution destabilizes the ground state and activates the carbonyl toward nucleophiles.
Figure 1: Electronic activation logic. Fluorine acts as a secondary activator, significantly lowering the LUMO energy and increasing susceptibility to nucleophilic attack.
The "Gem-Diol Trap": Hydration Equilibrium
The most significant practical difference between 2-PCA and F-2-PCA is their interaction with water.
The Phenomenon
Electron-deficient aldehydes exist in equilibrium with their hydrate (gem-diol) in the presence of water.[1]
-
2-PCA: Exists primarily as the aldehyde in neat form, but hydrates significantly in aqueous solution (
). -
F-2-PCA: The electron-withdrawing fluorine destabilizes the carbonyl, shifting the equilibrium strongly toward the gem-diol .
Experimental Consequence: Researchers often purchase "3-Fluoro-2-pyridinecarboxaldehyde" and find a solid that shows no carbonyl peak in IR or a complex NMR spectrum. This is often not decomposition, but the stable hydrate.
Comparative Hydration Data
| Compound | State (RT) | NMR Signature (CHO peak) | |
| 2-PCA | Oily Liquid | Moderate | Distinct singlet (~10 ppm) |
| 3-F-2-PCA | Low-melting Solid | High | Weak/Absent in |
| 4-F-2-PCA | Solid | Very High | Often isolated as gem-diol solid |
Protocol: Dehydrating the Gem-Diol
If your F-2-PCA has hydrated (appearing as a white solid with broad OH stretches in IR):
-
Dissolve the solid in toluene or benzene.
-
Reflux with a Dean-Stark trap or over activated 4Å molecular sieves for 2 hours.
-
Evaporate solvent under an inert atmosphere (Ar/N2).
-
Result: Reversion to the reactive aldehyde form.
Nucleophilic Addition Profiles
In condensation reactions (e.g., Schiff base formation, reductive amination), the kinetics differ markedly.
Reaction Rates
The fluorinated variants react faster due to increased electrophilicity, provided the hydrate is not the starting material.
-
Reaction:
-
2-PCA: Fast, often requires mild acid catalysis (AcOH) to activate the carbonyl.
-
F-2-PCA: Very fast; often requires no catalyst . Acid can sometimes be detrimental by protonating the weakly basic pyridine nitrogen, deactivating the nucleophile (if it's also basic).
Pathway Visualization
Figure 2: The kinetic pathway.[2] Note that while the F-2-PCA aldehyde reacts faster (blue path), the equilibrium trap of the hydrate (red path) can stall the reaction if water is not excluded.
Experimental Protocols & Handling
Storage
-
2-PCA: Store at 4°C. Turns brown upon oxidation to picolinic acid.
-
F-2-PCA: Store at -20°C under Argon. Hygroscopic. Moisture ingress leads to solidification (hydrate formation) and stoichiometry errors in subsequent reactions.
Synthesis of Fluorinated Ligands (Case Study)
Objective: Synthesis of a tridentate pincer ligand using 3-Fluoro-2-pyridinecarboxaldehyde.
Methodology:
-
Preparation: Do not use F-2-PCA directly from the bottle if it has been opened previously. Assess hydration via
H NMR in .-
Check: Aldehyde proton at ~10.0 ppm vs. CH(OH)2 proton at ~6.0 ppm.
-
-
Solvent Choice: Use anhydrous Ethanol or Methanol. Avoid aqueous mixtures.
-
Addition: Add amine (1.0 eq) to F-2-PCA (1.0 eq) at 0°C (exothermic reaction is more pronounced than with 2-PCA).
-
Workup: Fluorinated imines are more sensitive to hydrolysis. Isolate by crystallization or vacuum removal of solvent; avoid silica chromatography if possible (acidic silica hydrolyzes the imine).
References
-
Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol Generation. ChemistryOpen, 2025. Validates the stability of gem-diols in electron-deficient pyridine aldehydes.
-
Hydration of Aldehydes and Ketones. Master Organic Chemistry, 2022. Provides foundational mechanisms for nucleophilic addition and hydration equilibria.
-
3-Fluoro-2-pyridinecarboxaldehyde Product Data. PubChem, 2025.[3] Physical properties and safety data for fluorinated picolinaldehydes.
-
Hammett Substituent Constants. Chemistry LibreTexts, 2022. Theoretical grounding for the electron-withdrawing effects of fluorine substituents.
Sources
A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Amino-6-fluoropicolinaldehyde Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 4-amino-6-fluoropicolinaldehyde framework presents a unique synthetic challenge and opportunity. The interplay of the electron-donating amino group and the electron-withdrawing fluorine and aldehyde moieties on the pyridine ring dictates a nuanced approach to catalyst selection for further molecular elaboration. This guide provides an in-depth comparison of the efficacy of different catalytic systems for reactions involving this valuable building block, with a focus on providing actionable, data-supported insights for your synthetic campaigns.
Introduction: The Synthetic Value of 4-Amino-6-fluoropicolinaldehyde
4-Amino-6-fluoropicolinaldehyde and its derivatives are of significant interest in the synthesis of novel therapeutics and agrochemicals. The strategic placement of the amino, fluoro, and formyl groups provides multiple handles for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. The key to unlocking the full potential of this scaffold lies in the selection of a catalytic system that can chemoselectively and efficiently promote bond formation at the desired position, without deleterious side reactions.
This guide will focus on one of the most powerful and versatile methods for the functionalization of such pyridine systems: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will compare the performance of common palladium catalyst systems for the coupling of a 4-amino-6-halopicolinaldehyde precursor with various boronic acids. Furthermore, we will briefly explore alternative catalytic strategies involving Rhodium and Iridium, which offer complementary approaches to C-H functionalization.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex[1][2]. The choice of palladium precursor and, crucially, the phosphine ligand, can dramatically influence the reaction's efficiency, substrate scope, and functional group tolerance[3]. For a substrate like a 4-amino-6-halopicolinaldehyde, the catalyst must contend with the potentially coordinating amino group and the electron-deficient nature of the pyridine ring.
Below is a comparative overview of commonly employed palladium catalysts for Suzuki-Miyaura couplings on substrates analogous to 4-amino-6-halopicolinaldehydes.
| Catalyst System | Ligand Type | Typical Yields | Key Advantages | Limitations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Moderate to Good | Commercially available, easy to handle, effective for many standard couplings.[4] | Can be sensitive to steric hindrance; may require higher catalyst loadings and temperatures. |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Good to Excellent | High thermal stability, effective for a broad range of substrates, including heteroaryl chlorides.[5][6] | Can be more expensive than simpler phosphine ligands. |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | Excellent | High turnover numbers (TONs), effective for challenging substrates (e.g., sterically hindered or electron-rich/poor). | Ligand can be costly; requires in situ catalyst formation. |
| Pd₂(dba)₃ / XPhos | Bulky Biarylphosphine | Excellent | Very high activity, often allowing for lower catalyst loadings and milder reaction conditions. | Air-sensitive ligand; requires careful handling. |
Causality Behind Catalyst Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This has been a workhorse catalyst for Suzuki couplings for decades[4]. The triphenylphosphine ligands are moderately electron-rich and provide a balance of stability and reactivity. However, for challenging substrates, the dissociation of a ligand to generate the active 14-electron species can be slow, and the catalyst can be prone to decomposition at higher temperatures.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The dppf ligand's large bite angle and electron-rich nature are key to its success. The ferrocene backbone provides rigidity and thermal stability. This catalyst is particularly effective for cross-coupling reactions involving heteroaryl halides, as the ligand's properties can help to overcome the challenges of catalyst inhibition by the heteroatom's lone pair.
-
Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos) : The development of these ligands has revolutionized palladium-catalyzed cross-coupling. Their steric bulk promotes the reductive elimination step of the catalytic cycle, which is often rate-limiting, leading to higher turnover numbers[7]. Their strong electron-donating ability also facilitates the initial oxidative addition step, especially with less reactive aryl chlorides.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following protocol is a representative example for the Suzuki-Miyaura coupling of a 4-amino-6-chloropicolinonitrile (as a surrogate for the aldehyde, which can be sensitive under some conditions) with an arylboronic acid, using PdCl₂(dppf) as the catalyst.
Materials:
-
4-amino-6-chloropicolinonitrile
-
Arylboronic acid (1.2 equivalents)
-
PdCl₂(dppf) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (de-gassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-amino-6-chloropicolinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add PdCl₂(dppf) (0.03 mmol) to the flask.
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and de-gassed water (5 mL total volume).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-aryl-picolinonitrile.
Alternative Catalytic Strategies: Rhodium and Iridium
While palladium catalysis is a dominant strategy, Rhodium and Iridium complexes offer powerful alternatives, particularly for direct C-H functionalization, which avoids the need for pre-halogenated substrates.
Rhodium-Catalyzed C-H Activation
Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are highly effective for the ortho-C-H functionalization of pyridine derivatives directed by a coordinating group[8][9]. For a substrate like 4-amino-6-fluoropicolinaldehyde, the amino group or a derivative thereof could potentially act as a directing group, enabling the introduction of substituents at the C5 position. These reactions often proceed via a concerted metalation-deprotonation mechanism.
Iridium-Catalyzed C-H Borylation
Iridium catalysts, often in conjunction with bipyridine-based ligands, are preeminent for the C-H borylation of arenes and heteroarenes[10][11][12]. This reaction introduces a boronic ester group onto the pyridine ring, which can then be used in subsequent Suzuki-Miyaura couplings. The regioselectivity of iridium-catalyzed borylation is typically governed by steric factors, offering a complementary approach to other functionalization methods[11]. For a 4-amino-6-fluoropicoline precursor, borylation could potentially be directed to the C3 or C5 positions.
Visualizing the Catalytic Pathways
Conclusion
The selection of an appropriate catalyst for reactions involving 4-amino-6-fluoropicolinaldehyde is a critical decision that significantly impacts the efficiency and success of the synthesis. For Suzuki-Miyaura cross-coupling reactions, palladium catalysts equipped with bulky, electron-rich phosphine ligands, such as those based on dppf or biaryl backbones, generally offer superior performance in terms of yield and substrate scope compared to catalysts with simpler phosphine ligands like PPh₃. While Rhodium and Iridium catalysts present powerful, complementary strategies for direct C-H functionalization, the extensive body of literature and the commercial availability of a wide array of building blocks often make palladium-catalyzed cross-coupling the first choice for many synthetic chemists. By understanding the underlying principles of catalyst activity and carefully selecting the catalytic system, researchers can effectively unlock the synthetic potential of the 4-amino-6-fluoropicolinaldehyde scaffold.
References
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. (2019). PubMed. [Link]
-
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. RSC Publishing. [Link]
-
Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [Link]
-
Dichloro[l,l/-bis(diphenylphosphino)ferrocene]palladium- (II): An Effective Catalyst for Cross-Coupling of Secondary and Primary. ElectronicsAndBooks. [Link]
-
Palladium NPs supported on novel imino-pyridine-functionalized MWCNTs: efficient and highly reusable catalysts for the Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry (RSC Publishing). [Link]
-
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo. Semantic Scholar. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
(PDF) Iridium‐Catalysed C−H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity. ResearchGate. [Link]
-
ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
-
Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC. [Link]
-
Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Daniel Marcos Atanes. [Link]
-
(PDF) Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ResearchGate. [Link]
-
Organometallics. Pd Feature. [Link]
-
Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society. [Link]
-
Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journals. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Favorite "all-purpose" Pd catalyst? Reddit. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]
-
Rh(III)-Catalyzed Oxidative Coupling of N-Aryl-2-aminopyridine with Alkynes and Alkenes. Organic Letters - ACS Publications. [Link]
-
Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]
-
Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. ChemRxiv. [Link]
-
Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization. ResearchGate. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship.org. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Suzuki coupling for preparation of allenes – ligand effects and chirality transfer. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Aminative Suzuki–Miyaura coupling. Xingwei Li. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-6-fluoropicolinaldehyde Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the predicted structure-activity relationships (SAR) for a novel class of compounds: 4-Amino-6-fluoropicolinaldehyde analogs. While direct experimental data on this specific scaffold is emerging, this guide synthesizes established principles from closely related chemical series to provide a robust predictive framework. By examining the roles of the core pyridine ring, the aldehyde functionality, and the key amino and fluoro substituents, we can anticipate how structural modifications will likely impact biological efficacy.
Introduction: The 4-Amino-6-fluoropicolinaldehyde Scaffold
The 4-Amino-6-fluoropicolinaldehyde scaffold is a promising starting point for the development of new therapeutic agents. It combines several key features that are known to be important for biological activity. The pyridine ring is a common motif in many approved drugs, and the amino and fluoro substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The aldehyde group, a reactive electrophile, can participate in crucial interactions with biological targets, such as forming covalent bonds with nucleophilic residues in enzyme active sites.
The strategic placement of a fluorine atom at the 6-position is of particular interest. Fluorine's high electronegativity can alter the pKa of the 4-amino group and the pyridine nitrogen, influencing their ability to participate in hydrogen bonding. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the compound's pharmacokinetic profile.
Deconstructing the Scaffold: A Predictive SAR Analysis
Due to the limited direct literature on 4-Amino-6-fluoropicolinaldehyde analogs, this section will extrapolate SAR principles from related structures, such as other substituted picolinaldehydes, 4-aminopyridines, and fluorinated aromatic compounds.
The Pivotal Role of the Aldehyde Group (C2-Position)
The aldehyde functionality at the C2 position is predicted to be a critical determinant of biological activity. Aromatic aldehydes are known to interact with various biological targets. For instance, in the context of antimalarial research, pyridine-4-carboxaldehyde derivatives have shown potent activity, with the aldehyde group being essential for their mechanism of action[1].
-
Modification to other Carbonyl Derivatives: Conversion of the aldehyde to a ketone, carboxylic acid, or ester would likely lead to a significant change, and potentially a reduction, in activity. The unique reactivity of the aldehyde is often key to its biological function.
-
Formation of Schiff Bases: The aldehyde can readily react with primary amines to form Schiff bases (imines). This derivatization can be a strategic approach to modulate activity, as seen in studies on pyridine-4-carbaldehyde Schiff bases which have shown interesting antioxidant and DNA binding properties[2].
-
Reduction to an Alcohol: Reduction of the aldehyde to the corresponding alcohol would eliminate its electrophilic character and likely abolish any activity dependent on covalent bond formation.
The Influence of the 4-Amino Group
The amino group at the C4-position is expected to be a key interaction point with biological targets, likely through hydrogen bonding. The basicity of this group can be fine-tuned by substituents on the pyridine ring.
-
N-Alkylation and N-Acylation: Modification of the amino group through alkylation or acylation will alter its hydrogen bonding capacity and steric profile. In many systems, a primary or secondary amine is crucial for activity. For example, in 4-aminopyridine-peptide derivatives designed for neurodegenerative disorders, the amino group is a key pharmacophoric feature[3][4].
-
Replacement with other Functional Groups: Replacing the amino group with a hydroxyl, methoxy, or nitro group would drastically alter the electronic and hydrogen bonding properties of the molecule, likely leading to a loss of the original biological activity, but potentially introducing new ones.
The Strategic 6-Fluoro Substituent
The fluorine atom at the C6-position is anticipated to have a profound impact on the molecule's properties. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
-
Impact on Basicity: The electron-withdrawing nature of fluorine will decrease the basicity of the pyridine nitrogen and the 4-amino group. This modulation of pKa can be critical for optimizing interactions with biological targets and for improving cell permeability.
-
Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can prevent degradation of the molecule by cytochrome P450 enzymes. This is a common strategy to improve the half-life of drug candidates.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. However, the overall effect on solubility needs to be carefully considered. Studies on fluorinated thiazolo[4,5-d]pyrimidine derivatives have shown that the trifluoromethyl group can improve bioavailability[5].
Comparative Analysis: Hypothetical Performance of Analogs
Based on the principles outlined above, we can construct a hypothetical comparison of the performance of various 4-Amino-6-fluoropicolinaldehyde analogs.
| Analog | Modification | Predicted Activity | Rationale |
| Parent Compound | 4-NH2, 6-F, 2-CHO | Baseline | The combination of a reactive aldehyde, a hydrogen-bonding amino group, and a stabilizing fluoro group provides a strong starting point. |
| Analog A | 2-CH2OH | Significantly Reduced | Reduction of the aldehyde to an alcohol removes the key electrophilic center for target interaction. |
| Analog B | 4-NH(CH3) | Potentially Altered | N-methylation may alter hydrogen bonding and steric interactions, leading to a change in activity or selectivity. |
| Analog C | 6-Cl | Potentially Retained or Altered | Chlorine is also electron-withdrawing but larger than fluorine, which could affect binding and metabolic stability differently. |
| Analog D | 2-CH=N-R (Schiff Base) | Activity Dependent on 'R' | Formation of a Schiff base introduces a new substituent 'R' that can be tailored to interact with specific pockets in the target protein. |
Experimental Protocols for Evaluation
To validate these predicted SARs, a systematic biological evaluation of synthesized analogs is necessary. The following are key experimental protocols that would be employed.
General Enzyme Inhibition Assay for Aldehyde-Containing Compounds
This protocol is adapted from methods used for screening aldehyde dehydrogenase (ALDH) inhibitors and can be modified for other target enzymes[6][7][8].
-
Enzyme and Substrate Preparation: Recombinant human enzyme of interest is purified and diluted to a working concentration in an appropriate assay buffer. The substrate for the enzyme is also prepared in the same buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Add a small volume of the test compound solution or DMSO (vehicle control) to the wells of a microplate.
-
Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. IC50 values are then calculated by fitting the data to a dose-response curve.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for anticancer compounds.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of the test compounds. Cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. IC50 values are determined from the dose-response curves.
Visualizing the SAR Landscape and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Predicted SAR landscape for 4-Amino-6-fluoropicolinaldehyde analogs.
Caption: General experimental workflow for SAR studies.
Conclusion and Future Directions
The 4-Amino-6-fluoropicolinaldehyde scaffold represents a promising starting point for the discovery of novel bioactive molecules. While direct experimental evidence is still needed, a comprehensive analysis of related chemical series allows for the formulation of a predictive SAR guide. The aldehyde group is anticipated to be a key driver of activity, while the 4-amino and 6-fluoro substituents offer critical opportunities for modulating potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined provide a clear path forward for the synthesis and evaluation of analog libraries to validate these hypotheses. Future work should focus on the systematic exploration of substitutions at each position of the scaffold to build a comprehensive SAR dataset and identify lead compounds for further development.
References
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Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]
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Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Request PDF - ResearchGate. [Link]
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Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]
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4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. SoSoChem. [Link]
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Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. PubMed. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Semantic Scholar. [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]
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Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. PubMed. [Link]
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(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
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Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. PubMed. [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
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Aldehyde Dehydrogenase Inhibitor Screening Services. BioAssay Systems. [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
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(PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. [Link]
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Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]
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Substituted aromatic aldehydes: Significance and symbolism. ScienceDirect. [Link]
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Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. [Link]
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Various substituted aromatic aldehydes. ResearchGate. [Link]
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(Request PDF) The importance of assessing aldehyde substrate inhibition for the correct determination of kinetic parameters and mechanisms: The case of the ALDH enzymes. ResearchGate. [Link]
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Structure Activity Relationships. Drug Design Org. [Link]
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(a) Structures of aromatic aldehydes, including the studied compounds.... ResearchGate. [Link]
Sources
- 1. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
